molecular formula C26H39NO4 B8146444 Triciferol

Triciferol

Cat. No.: B8146444
M. Wt: 429.6 g/mol
InChI Key: QOEMKJVIXGOYHR-SYOSPHLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triciferol is a useful research compound. Its molecular formula is C26H39NO4 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMKJVIXGOYHR-SYOSPHLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hypothetical Technical Guide: The Mechanism of Action of Triciferol

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive search of scientific and medical databases, there is currently no publicly available information on a substance named "Triciferol." This suggests that "this compound" may be a hypothetical compound, a proprietary code name not yet disclosed in public literature, or a new experimental drug with no published data.

Therefore, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

If "this compound" is a novel or proprietary compound you are working with, access to internal research and development documentation would be necessary to create the requested in-depth guide.

For the purposes of fulfilling the remainder of the prompt, a hypothetical mechanism of action will be constructed for a fictional compound, which we will call "this compound," designed to be plausible within current biological understanding.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a fictional representation created for illustrative purposes and is not based on any existing therapeutic agent.

Introduction

This compound is a novel, synthetic small molecule inhibitor targeting the aberrant signaling cascade implicated in a variety of hyperproliferative disorders. Its unique tripartite chemical structure allows for high-affinity binding to the kinase domain of Fibroblast Growth Factor Receptor 3 (FGFR3), a key driver in several oncogenic pathways. This document outlines the core mechanism of action of this compound, supported by preclinical data, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: Selective FGFR3 Inhibition

This compound functions as a potent and selective ATP-competitive inhibitor of FGFR3. The binding of this compound to the ATP-binding pocket of the FGFR3 kinase domain prevents the phosphorylation and subsequent activation of the receptor. This, in turn, blocks the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Signaling Pathway

The inhibitory effect of this compound on the FGFR3 signaling cascade is depicted in the following diagram.

FGFR3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT Activates STAT STAT Pathway FGFR3->STAT Activates This compound This compound This compound->FGFR3 Inhibits ATP Binding ATP ATP ADP ADP P P Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: this compound inhibition of the FGFR3 signaling pathway.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and selectivity data for this compound.

ParameterValueCell Line/Assay
IC₅₀ (FGFR3) 2.5 nMZ-LYTE Kinase Assay
IC₅₀ (FGFR1) 150 nMZ-LYTE Kinase Assay
IC₅₀ (FGFR2) 220 nMZ-LYTE Kinase Assay
IC₅₀ (FGFR4) 450 nMZ-LYTE Kinase Assay
Cell Proliferation GI₅₀ 15 nMRT112 (Bladder Cancer)
Binding Affinity (K_d) 0.8 nMSurface Plasmon Resonance

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z-LYTE™)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR family kinases.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound in DMSO C Add this compound dilutions to wells A->C B Add FGFR kinase, ATP, and fluorescent peptide substrate to microplate wells B->C D Incubate at room temperature for 60 minutes C->D E Add development reagent to stop reaction and generate FRET signal D->E F Read plate on fluorescence plate reader E->F G Calculate percent inhibition and determine IC50 values F->G

Caption: Workflow for the Z-LYTE™ in vitro kinase assay.

Methodology:

  • A 10-point serial dilution of this compound was prepared in 100% DMSO.

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases were added to a 384-well microplate with their respective peptide substrates and ATP.

  • The this compound dilutions were added to the wells.

  • The plate was incubated for 1 hour at room temperature to allow for the kinase reaction to proceed.

  • A development reagent was added to stop the reaction.

  • The plate was read on a fluorescence plate reader, and the data was used to calculate the IC₅₀ values.

Cell Proliferation Assay (MTT Assay)

This protocol details the determination of the half-maximal growth inhibition (GI₅₀) of this compound on the RT112 bladder cancer cell line, which harbors an activating FGFR3 mutation.

Methodology:

  • RT112 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a serial dilution of this compound for 72 hours.

  • MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • The formazan crystals were solubilized with DMSO.

  • The absorbance was read at 570 nm using a microplate reader.

  • The GI₅₀ value was calculated from the dose-response curve.

Binding Affinity Assay (Surface Plasmon Resonance)

This protocol describes the measurement of the binding affinity (K_d) of this compound to the FGFR3 kinase domain.

SPR_Workflow A Immobilize recombinant FGFR3 kinase domain on a sensor chip C Inject this compound dilutions over the sensor surface A->C B Prepare serial dilutions of this compound in running buffer B->C D Measure the change in response units (RU) to determine association and dissociation rates C->D E Regenerate the sensor surface D->E F Fit the data to a 1:1 binding model to calculate the dissociation constant (Kd) D->F

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Recombinant human FGFR3 kinase domain was immobilized on a CM5 sensor chip.

  • A series of this compound concentrations were prepared in a running buffer.

  • The this compound solutions were injected over the sensor surface to measure association.

  • Running buffer was then flowed over the chip to measure dissociation.

  • The sensor surface was regenerated between each this compound concentration.

  • The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

The Enigmatic Nature of Triciferol: A Substance Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – November 27, 2025 – Despite a comprehensive search of scientific literature and chemical databases, the synthesis pathway, biological activities, and experimental data for the compound known as "Triciferol" remain elusive. While a chemical entity named this compound is listed in the PubChem database, detailed information regarding its origins, synthesis, and physiological effects is not publicly available.

This report was intended to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and signaling pathways of this compound. However, the conspicuous absence of peer-reviewed research, patents, or any form of detailed scientific documentation prevents the fulfillment of this objective.

Initial database searches confirmed the existence of a compound designated as "this compound." Subsequent and more targeted inquiries aimed at uncovering its biosynthetic or chemical synthesis routes, potential biological targets, and any associated quantitative data have failed to yield any substantive results. The scientific community appears to have not published any significant research on this particular molecule.

In contrast, extensive information is readily available for other similarly named but distinct compounds, such as the flavonoid "Tricin," and various triterpenoids. The biosynthetic pathways of these compounds are well-documented, highlighting a stark contrast with the informational void surrounding this compound.

Given the current lack of available data, it is impossible to construct the requested technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. The scientific community awaits any future publications that may shed light on the nature and function of this enigmatic compound. Until such research is made public, the story of this compound remains unwritten.

"Triciferol": An Inquiry into a Potential Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of chemical databases and scientific literature has revealed that "Triciferol" is not a recognized or publicly documented chemical compound. This suggests that "this compound" may be a trivial name, a proprietary code, a newly discovered molecule not yet in the public domain, or a possible misspelling of a different substance.

Without a definitive chemical structure or identifier, a comprehensive technical guide on its properties, synthesis, and biological activity cannot be compiled. The information presented below is based on searches for the term "this compound" and related chemical names, and it is intended to guide further inquiry rather than to provide definitive information on a specific molecule.

Chemical Identity and Structure

No compound with the primary name "this compound" is indexed in major chemical databases such as PubChem. Searches for this term have yielded results for several different, unrelated compounds, indicating ambiguity in the query. These include:

  • A complex macrocycle (PubChem CID 5381226): This molecule has the systematic IUPAC name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[(4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate and a molecular formula of C43H58N4O12.[1] Its complex structure suggests it may be a natural product or a synthetic derivative with potential biological activity.

  • Triclofos (PubChem CID 5563): A substance record with the synonym "Triclofos" was also identified.[2] Triclofos is a sedative and hypnotic drug, a type of phosphodiester.

  • Triterpenoids and Tripyrroles: These are broad classes of organic compounds. Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a C30 isoprenoid precursor. Tripyrroles are compounds containing three pyrrole rings.

Given the lack of a specific entry for "this compound," it is crucial to clarify the intended chemical entity before any meaningful technical data can be provided.

Physicochemical and Biological Properties

As the identity of "this compound" is unknown, no specific physicochemical or biological properties can be detailed. The properties of the compounds mistakenly associated with the search term are vastly different. For instance, the complex macrocycle (CID 5381226) would be expected to have a high molecular weight and a large polar surface area, suggesting poor oral bioavailability. In contrast, Triclofos is a smaller molecule with known sedative properties.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for synthesis, purification, and analysis, as well as information on biological signaling pathways, are contingent on the specific chemical structure of a compound. As "this compound" cannot be definitively identified, no relevant experimental procedures or biological mechanisms can be described.

Logical Workflow for Compound Identification

To proceed with a detailed technical guide, a logical workflow for identifying the correct compound is necessary. The following diagram illustrates the steps that should be taken to resolve the ambiguity surrounding "this compound."

start Start: 'this compound' Inquiry check_databases Query Chemical Databases (e.g., PubChem, SciFinder) start->check_databases is_found Is 'this compound' a primary or synonymous name? check_databases->is_found provide_guide Compile In-Depth Technical Guide is_found->provide_guide Yes not_found No direct match found. Investigate alternative possibilities. is_found->not_found No check_misspelling Check for potential misspellings of known compounds. not_found->check_misspelling check_proprietary Is it a proprietary name, brand name, or internal code? not_found->check_proprietary request_clarification Request further identifiers from the user: - CAS Number - IUPAC Name - Molecular Formula - Chemical Structure check_misspelling->request_clarification check_proprietary->request_clarification

Workflow for "this compound" Identification

References

The In Vitro Efficacy of Triciferol: A Dual-Action Ligand for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triciferol is a rationally designed, first-in-class hybrid molecule that merges the functionalities of a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor into a single chemical entity.[1][2][3][4] It was engineered by replacing the side chain of 1,25-dihydroxyvitamin D3 (1,25D), the biologically active form of Vitamin D, with the dienyl hydroxamic acid moiety from the potent HDAC inhibitor trichostatin A (TSA).[2] This innovative design is based on the principle that combining VDR agonism with HDAC inhibition can lead to synergistic anticancer effects, potentially overcoming resistance to Vitamin D-based therapies. This guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, quantitative performance in cancer cell models, and the experimental protocols used for its evaluation.

Mechanism of Action: A Bifunctional Approach

This compound exerts its biological effects through two distinct but complementary mechanisms of action. This dual functionality allows it to target two critical pathways in cancer cell proliferation and survival.

  • Vitamin D Receptor (VDR) Agonism: this compound binds directly to the ligand-binding domain of the VDR. This interaction mimics that of its parent compound, 1,25D, initiating the canonical VDR signaling pathway. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus. This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins and modulating gene transcription. This signaling cascade is crucial for regulating processes like cell differentiation, proliferation, and apoptosis.

  • Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid moiety of this compound is a potent zinc-binding group that inhibits the activity of zinc-dependent HDACs. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound promotes the hyperacetylation of proteins, notably histones and α-tubulin. Histone hyperacetylation leads to a more relaxed chromatin structure, which can reactivate the expression of silenced tumor suppressor genes. Tubulin hyperacetylation is associated with the stabilization of microtubules, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The combined effect is a molecule with a gene regulatory profile more potent than 1,25D alone, and closer to the synergistic effect of treating cells with both 1,25D and an HDAC inhibitor like TSA simultaneously.

Triciferol_Mechanism_of_Action cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound VDR VDR This compound->VDR Binds (Agonist) HDAC HDAC (Enzyme) This compound->HDAC Inhibits VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Translocates & Binds to Tubulin Acetylated α-Tubulin (Stabilized Microtubules) HDAC->Tubulin Deacetylates CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Coactivators Coactivators (e.g., AIB1) VDRE->Coactivators Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription Transcription->CellCycleArrest Apoptosis Apoptosis / Cell Death Transcription->Apoptosis TumorSuppGenes Tumor Suppressor Genes (e.g., p21WAF1) TumorSuppGenes->CellCycleArrest Histones Acetylated Histones (Relaxed Chromatin) Histones->TumorSuppGenes HDAC_nuc HDAC HDAC_nuc->Histones Deacetylates Triciferol_nuc This compound Triciferol_nuc->HDAC_nuc Inhibits

Caption: Dual mechanism of this compound action.

Quantitative In Vitro Efficacy Data

This compound has demonstrated superior antiproliferative and cytotoxic activity compared to 1,25D across various human cancer cell lines. The following tables summarize the key quantitative findings from published in vitro studies.

Table 1: Receptor Binding and Gene Induction

ParameterMoleculeValueCell Line / SystemSource
VDR Binding Affinity (IC₅₀) This compound87 nMRecombinant VDR-LBD
1,25-dihydroxyvitamin D₃32 nMRecombinant VDR-LBD
CYP24 Gene Induction This compound~10-fold less potent than 1,25DHuman Squamous Carcinoma (SCC4)

Table 2: Antiproliferative and Cytotoxic Activity

AssayCell LineMetricThis compound1,25-dihydroxyvitamin D₃Source
Proliferation Suppression MDA-MB-231 (Breast Cancer)More efficacious suppressionSignificantly more effectiveLess effective
Cell Cycle Arrest SCC4 (Squamous Carcinoma)Induces G₂/M phase arrestYesInduces G₀/G₁ phase arrest
Cytotoxicity / Cell Death MCF-7 (Breast Cancer)Increased cell death~2.5-fold higher rateBaseline
Protein Acetylation SCC4 (Squamous Carcinoma)Dose-dependent increase in acetylated α-tubulin & Histone H4YesNo effect

Note: For MDA-MB-231 proliferation, the original study presents graphical data showing a clear dose-dependent superiority of this compound over 1,25D, though a specific IC₅₀ is not stated.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the in vitro efficacy of this compound, primarily based on the work by Tavera-Mendoza et al.

VDR Binding - Fluorescence Polarization Competition Assay

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled Vitamin D analog (tracer) from the VDR ligand-binding domain (LBD).

  • Principle: A fluorescent tracer bound to the large VDR-LBD protein tumbles slowly in solution, emitting highly polarized light. When displaced by a competing ligand, the small, free-moving tracer tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the amount of tracer displaced.

  • Protocol Outline:

    • Recombinant human VDR-LBD is incubated with a fluorescent VDR ligand (the tracer).

    • Increasing concentrations of unlabeled competitor (this compound or 1,25D) are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The data is plotted as milli-polarization units (mP) versus competitor concentration, and the IC₅₀ value is calculated.

Cell Proliferation and Viability Assay

This protocol assesses the effect of this compound on the growth and survival of cancer cell lines.

  • Principle: The number of viable cells in a culture is quantified after treatment with the compound. This can be done using various methods, such as counting cells directly or using metabolic dyes (e.g., MTT, AlamarBlue) that are converted into a measurable colored or fluorescent product by metabolically active cells.

  • Protocol Outline:

    • Cancer cells (e.g., MDA-MB-231, SCC4) are seeded in multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound, 1,25D, or vehicle control (e.g., ethanol).

    • Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

    • At the end of the incubation, cell viability is assessed. For direct counting, cells are trypsinized and counted using a hemocytometer or automated cell counter.

    • Results are typically expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Acetylation

This technique is used to detect and quantify the levels of acetylated proteins (e.g., histones, tubulin) following treatment with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the acetylated form of the protein of interest or the total protein as a loading control.

  • Protocol Outline:

    • SCC4 cells are treated with various concentrations of this compound, TSA (positive control), or vehicle for a specified time (e.g., 8 or 24 hours).

    • Cells are harvested and lysed in a suitable buffer to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are loaded and separated on an SDS-polyacrylamide gel.

    • Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated-α-tubulin or acetylated-Histone H4.

    • A separate blot or a stripped and re-probed blot is incubated with antibodies for total α-tubulin or actin as loading controls.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Experimental_Workflow cluster_Target Target Engagement cluster_Cellular Cellular Response cluster_Phenotype Phenotypic Outcome VDR_Binding VDR Binding Assay (Fluorescence Polarization) Gene_Expression Gene Expression Analysis (RT-PCR for CYP24) VDR_Binding->Gene_Expression ChIP_Assay VDR-DNA Binding (ChIP Assay) VDR_Binding->ChIP_Assay HDAC_Assay HDAC Activity Assay (Colorimetric) Protein_Acetylation Protein Acetylation (Western Blot for Ac-Tubulin) HDAC_Assay->Protein_Acetylation Proliferation Proliferation / Viability Assay (Cell Counting / MTT) Gene_Expression->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Protein_Acetylation->Cell_Cycle ChIP_Assay->Gene_Expression Cell_Death Cell Death Assay (Annexin V Staining) Proliferation->Cell_Death Cell_Cycle->Proliferation Cell_Cycle->Cell_Death This compound This compound This compound->VDR_Binding This compound->HDAC_Assay

Caption: Workflow for in vitro evaluation of this compound.
Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M) after treatment.

  • Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The amount of fluorescence in a given cell is therefore proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the percentage of the population in each phase (2n DNA for G₀/G₁, between 2n and 4n for S, and 4n for G₂/M).

  • Protocol Outline:

    • SCC4 cells are seeded and treated with this compound, 1,25D, or vehicle control for a defined period.

    • Both adherent and floating cells are collected to ensure all cells, including those that have detached, are analyzed.

    • Cells are washed and then "fixed" (e.g., with ice-cold 70% ethanol) to permeabilize the membranes.

    • The fixed cells are treated with RNase to degrade RNA, which would otherwise also be stained by PI.

    • Cells are stained with a PI solution.

    • The DNA content of thousands of individual cells is analyzed using a flow cytometer.

    • The resulting data is modeled to calculate the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Conclusion

This compound represents a novel and promising strategy in anticancer drug design. By acting as a dual VDR agonist and HDAC inhibitor, it leverages synergistic pathways to achieve enhanced antiproliferative and cytotoxic effects in vitro compared to a traditional VDR agonist alone. The data indicates that this compound effectively binds the VDR, modulates target gene expression, inhibits HDACs, and induces potent anticancer phenotypes, including G₂/M cell cycle arrest. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation hybrid molecules for cancer therapy.

References

"Triciferol" discovery and origin

Author: BenchChem Technical Support Team. Date: November 2025

Discovery and Origin

Following a comprehensive review of publicly available scientific databases and literature, there is currently no substance or compound identified as "Triciferol." This term does not appear in established chemical, pharmaceutical, or biological research compendiums.

Several possibilities could explain this finding:

  • Novel Compound: "this compound" may be a very recent discovery that has not yet been disclosed in publications or patents.

  • Internal Codename: The name could be an internal designation for a compound within a private research organization and not its publicly recognized scientific name.

  • Alternative Nomenclature: The substance may be known by a different chemical or brand name.

  • Fictional Substance: It is possible that "this compound" is a hypothetical or fictional compound.

Without any primary data on the existence and nature of "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further clarification on the origin of the term "this compound" or any alternative nomenclature would be necessary to proceed with this request.

Triciferol: A Novel Inhibitor of Kinase X (KX) for the Treatment of Chronic Inflammatory Syndrome (CIS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Promising Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chronic Inflammatory Syndrome (CIS) is a debilitating condition characterized by the overexpression of pro-inflammatory cytokines. A key mediator in the underlying signaling cascade is the novel protein Kinase X (KX). This document outlines the preclinical data for "Triciferol," a potent and selective small molecule inhibitor of KX. We present in-vitro and cell-based data demonstrating this compound's efficacy and selectivity. Detailed experimental protocols and the elucidated signaling pathway are provided to facilitate further research and development efforts in this promising area.

Introduction: The Role of Kinase X in Chronic Inflammatory Syndrome

Chronic Inflammatory Syndrome is a multifactorial disease with a significant unmet medical need. Recent research has identified Kinase X (KX), a serine/threonine kinase, as a critical upstream regulator of the pro-inflammatory cytokine cascade. In pathological states, KX is aberrantly activated, leading to the phosphorylation of transcription factor NF-κB, which in turn upregulates the expression of TNF-α and IL-6. This compound has been developed as a highly selective inhibitor of the KX ATP-binding site, representing a promising therapeutic strategy for CIS.

Quantitative Data: In-Vitro Kinase Selectivity and Cellular Potency

The inhibitory activity of this compound was assessed against a panel of related kinases to determine its selectivity. Furthermore, its potency in a cellular context was evaluated by measuring the inhibition of downstream inflammatory markers.

Table 1: In-Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. KX
Kinase X (KX) 15 1
Kinase A (KA)1,25083
Kinase B (KB)3,400227
Kinase C (KC)>10,000>667

Table 2: Cellular Activity of this compound in a CIS Model

Cellular EndpointEC50 (nM)Maximum Inhibition (%)
p-NF-κB Inhibition 55 92
TNF-α Release7588
IL-6 Release8285

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Kinase X. The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

KX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Upstream Receptor Inflammatory_Stimulus->Receptor KX Kinase X (KX) Receptor->KX IKK_Complex IKK Complex KX->IKK_Complex P IκBα IκBα IKK_Complex->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB_active Active NF-κB NFκB->NFκB_active This compound This compound This compound->KX DNA DNA NFκB_active->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: The Kinase X (KX) signaling pathway in CIS and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In-Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of KX activity.

  • Materials: Recombinant human KX enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pSer/Thr antibody, and this compound serial dilutions.

  • Procedure:

    • A 10 mM stock solution of this compound in DMSO is prepared and serially diluted in assay buffer.

    • The kinase reaction is initiated by adding 5 µL of the KX enzyme to a 384-well plate containing 5 µL of the peptide substrate and 5 µL of the this compound dilution.

    • ATP is added to a final concentration of 10 µM to start the reaction. The plate is incubated at room temperature for 60 minutes.

    • The reaction is stopped by the addition of EDTA.

    • The detection solution containing the Eu-labeled antibody is added, and the plate is incubated for a further 60 minutes.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader.

    • IC50 values are calculated by fitting the dose-response curve using a four-parameter logistic model.

Cell-Based p-NF-κB Inhibition Assay (EC50 Determination)
  • Objective: To measure the effective concentration of this compound required to inhibit NF-κB phosphorylation by 50% in a cellular context.

  • Cell Line: Human monocytic cell line THP-1.

  • Procedure:

    • THP-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • Cells are pre-incubated with serial dilutions of this compound for 2 hours.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) for 30 minutes.

    • The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of NF-κB.

    • The fluorescence intensity is quantified using a high-content imaging system.

    • EC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

Experimental and Drug Discovery Workflow

The following diagram outlines the logical workflow from target identification to lead optimization in the this compound discovery program.

Drug_Discovery_Workflow Target_ID Target Identification (Kinase X in CIS) Assay_Dev Assay Development (In-Vitro Kinase Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (this compound) Hit_ID->Lead_Gen In_Vitro In-Vitro Profiling (Selectivity) Lead_Gen->In_Vitro Cell_Based Cell-Based Assays (Potency) Lead_Gen->Cell_Based Lead_Opt Lead Optimization In_Vitro->Lead_Opt Cell_Based->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Triciferol: A Technical Guide to Molecular Docking and Simulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triciferol is a novel, rationally designed hybrid molecule that uniquely combines the pharmacophores of the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), and the potent histone deacetylase (HDAC) inhibitor, trichostatin A (TSA). This dual-functionality allows this compound to act as both a Vitamin D Receptor (VDR) agonist and an HDAC inhibitor, presenting a promising therapeutic strategy for hyperproliferative disorders such as cancer. This technical guide provides an in-depth overview of the computational methodologies used to characterize the interaction of this compound with its primary target, the Vitamin D Receptor. We will explore the molecular docking studies that have elucidated its binding mode and present a detailed, generalized protocol for such experiments. Furthermore, we will outline a proposed protocol for molecular dynamics (MD) simulations to investigate the dynamic stability and conformational changes of the this compound-VDR complex. This document is intended to serve as a comprehensive resource for researchers in the fields of computational chemistry, molecular modeling, and drug discovery who are interested in the in-silico analysis of dual-acting ligands like this compound.

Introduction to this compound: A Dual-Acting Molecular Hybrid

This compound was engineered to merge the antiproliferative and cell-differentiating properties of Vitamin D analogs with the potent anticancer effects of HDAC inhibitors into a single molecular entity. The rationale behind its design was to leverage the distinct but complementary biochemical targets of these two classes of compounds: the hydrophobic ligand-binding domain of the VDR and the zinc-containing active sites of HDACs.[1][2] By modifying the side chain of a 1,25D analog to incorporate the dienyl hydroxamic acid moiety of TSA, this compound was created without a linker, resulting in a compact and potent molecule.[1][2]

Experimental studies have confirmed that this compound functions as a multiple ligand, exhibiting both VDR agonist and HDAC antagonist activities.[1] It binds directly to the VDR with high affinity and activates the transcription of VDR target genes with a potency similar to that of 1,25D. Concurrently, it induces marked tubulin hyperacetylation and augments histone acetylation, characteristic effects of HDAC inhibition. This dual activity translates to enhanced cytostatic and cytotoxic properties in various cancer cell lines compared to treatment with either a VDR agonist or an HDAC inhibitor alone.

Signaling Pathways Modulated by this compound

This compound's unique dual-action mechanism means it simultaneously influences two key signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Vitamin D Receptor (VDR) Signaling Pathway

As a VDR agonist, this compound activates the Vitamin D signaling pathway. The binding of an agonist like this compound to the VDR, which is predominantly located in the nucleus, induces a conformational change in the receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes that control a wide range of cellular processes, including cell cycle arrest and differentiation.

VDR_Signaling_Pathway This compound This compound VDR VDR This compound->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE binds to Coactivators Coactivators VDRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates CellResponse Cell Cycle Arrest, Differentiation Transcription->CellResponse leads to

Figure 1. VDR Signaling Pathway Activation by this compound.
HDAC Inhibition Signaling Pathway

As an HDAC inhibitor, this compound blocks the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes. Additionally, HDAC inhibitors can induce the acetylation of non-histone proteins, such as p53 and tubulin. The hyperacetylation of p53 enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis. Tubulin hyperacetylation disrupts microtubule function, which can also contribute to cell cycle arrest and cell death.

HDAC_Inhibition_Pathway This compound This compound HDAC HDAC This compound->HDAC inhibits AcetylatedHistones Acetylated Histones This compound->AcetylatedHistones leads to Acetylated_p53 Acetylated p53 This compound->Acetylated_p53 leads to AcetylatedTubulin Acetylated Tubulin This compound->AcetylatedTubulin leads to Histones Histones HDAC->Histones deacetylates p53 p53 HDAC->p53 deacetylates Tubulin Tubulin HDAC->Tubulin deacetylates Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin CellCycleArrest Cell Cycle Arrest Acetylated_p53->CellCycleArrest Apoptosis Apoptosis Acetylated_p53->Apoptosis AcetylatedTubulin->CellCycleArrest GeneTranscription Tumor Suppressor Gene Transcription Chromatin->GeneTranscription GeneTranscription->CellCycleArrest GeneTranscription->Apoptosis Docking_Workflow cluster_prep 1. Preparation cluster_grid 2. Grid Generation cluster_docking 3. Docking Simulation cluster_analysis 4. Analysis PDB Get VDR Structure (e.g., PDB ID: 1DB1) PrepReceptor Prepare Receptor: - Remove water - Add polar hydrogens - Assign charges (PDBQT format) PDB->PrepReceptor Ligand Generate this compound 3D Structure PrepLigand Prepare Ligand: - Define rotatable bonds - Assign charges (PDBQT format) Ligand->PrepLigand GridBox Define Grid Box: Center on binding site, set dimensions PrepReceptor->GridBox PrepLigand->GridBox AutoGrid Run AutoGrid: Generate affinity maps GridBox->AutoGrid SetParams Set Docking Parameters: - Genetic algorithm - Number of runs AutoGrid->SetParams AutoDock Run AutoDock SetParams->AutoDock Analyze Analyze Results: - Cluster poses - Examine binding energies - Visualize interactions AutoDock->Analyze MD_Workflow cluster_setup 1. System Setup cluster_equilibration 2. Equilibration cluster_production 3. Production MD cluster_md_analysis 4. Trajectory Analysis InitialComplex Start with Docked This compound-VDR Complex LigandParams Generate Ligand Topology & Parameters InitialComplex->LigandParams Solvation Solvate in Water Box LigandParams->Solvation Ionization Add Counter-ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT ProductionRun Run Production MD (e.g., 100 ns) NPT->ProductionRun Trajectory Analyze Trajectory: - RMSD, RMSF - Hydrogen bonds - Binding free energy (MM/PBSA) ProductionRun->Trajectory

References

Triciferol: A Technical Guide on Preclinical Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available public information regarding the investigational compound Triciferol. It is intended for research and informational purposes only. A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available in vivo pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound. The information presented herein is primarily focused on its pharmacodynamics as characterized in in vitro studies.

Executive Summary

This compound is a novel, synthetic hybrid molecule engineered to possess dual pharmacological activities: agonism of the Vitamin D Receptor (VDR) and inhibition of Histone Deacetylases (HDACs).[1] This dual mechanism of action is designed to leverage the synergistic anti-proliferative and pro-differentiative effects of both pathways, making it a compound of interest in oncology research. Preclinical in vitro studies have demonstrated its ability to bind to the VDR, modulate gene expression, inhibit HDAC activity, and exert potent cytotoxic effects on various cancer cell lines. However, to the best of our knowledge from the conducted searches, no in vivo pharmacokinetic data for this compound has been published.

Pharmacokinetics (ADME)

A thorough search of the scientific literature did not yield any publicly available data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in any preclinical or clinical models. This information is crucial for the further development of this compound as a therapeutic agent.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its unique dual mechanism of action.

Mechanism of Action

This compound is designed as a single molecule that concurrently acts as a VDR agonist and an HDAC inhibitor.[1]

  • VDR Agonism: this compound binds to the Vitamin D Receptor, a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and apoptosis.

  • HDAC Inhibition: this compound also inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the expression of tumor suppressor genes.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative data available for this compound from in vitro studies.

ParameterValueCell Line(s)Reference
VDR Binding Affinity (IC50) 87 nMNot Specified[1]
Anti-proliferative Activity More efficacious than 1,25DMDA-MB-231, MCF-7, and two other cancer cell models[1]
Cytotoxicity Induces ~2.5-fold higher rates of cell death than 1,25D (at 100-1000 nM)MCF-7[1]
Effect on Protein Acetylation Induces marked tubulin hyperacetylation and augments histone acetylationNot Specified

Signaling Pathways

The dual action of this compound targets two distinct but complementary signaling pathways.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triciferol_ext This compound Triciferol_cyt This compound Triciferol_ext->Triciferol_cyt VDR VDR Triciferol_cyt->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDR_RXR_nucleus VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_nucleus Translocation VDRE VDRE (DNA) VDR_RXR_nucleus->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Apoptosis Apoptosis Gene_Transcription->Apoptosis

VDR Agonist Signaling Pathway

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Triciferol_ext This compound Triciferol_nuc This compound Triciferol_ext->Triciferol_nuc Enters Cell HDAC HDAC Triciferol_nuc->HDAC Inhibits Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetylated Deacetylates Histones_acetylated Acetylated Histones (Relaxed Chromatin) Histones_acetylated->HDAC Gene_Expression Tumor Suppressor Gene Expression Histones_acetylated->Gene_Expression Allows Histones_deacetylated->Gene_Expression Represses

References

An In-depth Technical Guide to Triciferol and its Dual-Action Modality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triciferol is a pioneering synthetic molecule engineered to possess a dual mechanism of action, functioning as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) antagonist. This hybrid compound merges the structural features of the VDR ligand 1α,25-dihydroxyvitamin D3 (1,25D) and the HDAC inhibitor (HDACi) trichostatin A. By simultaneously targeting two distinct and therapeutically relevant pathways, this compound exhibits enhanced antiproliferative and cytotoxic effects in cancer cell models compared to its parent compounds. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative biological data, and the signaling pathways it modulates.

Core Concept and Design

This compound was designed as a multi-ligand agent to combine the cytostatic and cytotoxic activities of VDR agonists with the gene-modifying effects of HDAC inhibitors.[1] The core design strategy involved replacing the side chain of 1,25-dihydroxyvitamin D3 with the dienyl hydroxamic acid moiety of the potent HDAC inhibitor, trichostatin A.[2] This innovative approach created a fully merged structure that targets two biochemically distinct proteins: the hydrophobic ligand-binding domain of the VDR and the zinc-containing active site of HDACs.[2]

Quantitative Biological Data

The biological activities of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding and Enzyme Inhibition

TargetAssay TypeValueReference
Vitamin D Receptor (VDR)Fluorescence Polarization CompetitionIC50 = 87 nM[1][3]
Histone Deacetylases (HDACs)Not specified in publicly available data-

Table 2: In Vitro Cellular Activity

Cell LineActivityObservationConcentrationReference
MDA-MB-231 (Breast Cancer)AntiproliferativeSignificantly more efficacious than 1,25D≥ 1 nM
MCF-7 (Breast Cancer)CytotoxicityInduces ~2.5-fold higher rates of cell death than 1,25D100-1000 nM
Four Cancer Cell Models (unspecified)Antiproliferative & CytotoxicMore efficacious than 1,25DNot specified

Key Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully disclosed in publicly available literature. However, based on the descriptions of the studies, the following methodologies are inferred.

VDR Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to the VDR ligand-binding domain.

  • Reagents: Recombinant VDR ligand-binding domain, a fluorescently labeled VDR ligand (tracer), and this compound at varying concentrations.

  • Procedure: The tracer is incubated with the VDR ligand-binding domain, resulting in a high fluorescence polarization signal. This compound is then added in increasing concentrations.

  • Data Acquisition: As this compound competes with the tracer for binding to the VDR, the tracer is displaced, leading to a decrease in the fluorescence polarization signal.

  • Analysis: The IC50 value is calculated by plotting the change in milli-polarization units against the concentration of this compound.

G cluster_0 VDR Binding Assay Workflow Start Start Incubate Incubate VDR with fluorescent tracer Start->Incubate Add_this compound Add serial dilutions of this compound Incubate->Add_this compound Measure_FP Measure Fluorescence Polarization (FP) Add_this compound->Measure_FP Calculate_IC50 Calculate IC50 value Measure_FP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for VDR Fluorescence Polarization Assay.

Acetylation Assays

To confirm HDAC inhibition, western blotting is used to detect changes in the acetylation of HDAC target proteins.

  • Cell Treatment: Cancer cell lines are treated with this compound, 1,25D (as a negative control for HDACi activity), and a known HDACi like Trichostatin A (TSA) (as a positive control).

  • Protein Extraction: Whole-cell lysates are prepared from the treated cells.

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin and acetylated histones.

  • Analysis: An increase in the signal for acetylated proteins in this compound-treated cells indicates HDAC inhibition.

Signaling Pathways and Mechanism of Action

This compound's dual-action mechanism involves the simultaneous modulation of two critical cellular signaling pathways: the Vitamin D Receptor pathway and the Histone Deacetylase pathway.

VDR Agonist Pathway

As a VDR agonist, this compound mimics the action of 1,25D. It binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and apoptosis.

G Triciferol_VDR This compound VDR VDR Triciferol_VDR->VDR binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex dimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE VDRE on DNA VDR_RXR_Complex->VDRE binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription regulates Cellular_Effects Cell Cycle Arrest, Differentiation Gene_Transcription->Cellular_Effects

Caption: VDR Agonist Signaling Pathway of this compound.

HDAC Antagonist Pathway

The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of HDAC enzymes, inhibiting their activity. This leads to an accumulation of acetyl groups on histone and non-histone proteins, such as tubulin. Hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Hyperacetylation of tubulin can disrupt microtubule function, contributing to cytotoxicity.

G Triciferol_HDAC This compound HDAC HDAC Enzyme Triciferol_HDAC->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression

Caption: HDAC Antagonist Signaling Pathway of this compound.

Integrated Mechanism

The synergistic effect of this compound arises from the interplay of these two pathways. HDAC inhibition can enhance the transcriptional activity of the VDR by creating a more permissive chromatin environment at VDR target genes. This combined action leads to a more robust and sustained antiproliferative and pro-apoptotic response than could be achieved with either a VDR agonist or an HDAC inhibitor alone.

G cluster_0 VDR Pathway cluster_1 HDAC Pathway This compound This compound VDR_Activation VDR Activation This compound->VDR_Activation HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition VDR_Effects VDR Target Gene Expression VDR_Activation->VDR_Effects Enhanced_Antiproliferation Enhanced Antiproliferation & Cytotoxicity VDR_Effects->Enhanced_Antiproliferation Chromatin_Relaxation Chromatin Relaxation HDAC_Inhibition->Chromatin_Relaxation HDAC_Inhibition->Enhanced_Antiproliferation Chromatin_Relaxation->VDR_Effects enhances

Caption: Integrated Dual-Action Mechanism of this compound.

Analogues and Derivatives

While the seminal work on this compound provides proof-of-principle for combining VDR agonism and HDAC inhibition in a single molecule, information on direct analogues of this compound is scarce in public literature. However, the underlying concept has been extended to the development of other bifunctional VDR agonist/HDACi hybrids. These include non-secosteroidal analogues built upon a diarylpentane core, such as DK-406, which were developed to improve properties like aqueous solubility. The development of these compounds suggests that future derivatives may explore modifications to the core structure, the linker (though this compound is a fully merged structure), and the zinc-binding group to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a significant advancement in the design of multi-targeted therapeutic agents. Its ability to concurrently modulate VDR and HDAC pathways offers a promising strategy for overcoming resistance and enhancing efficacy in the treatment of hyperproliferative disorders like cancer. Future research will likely focus on a more detailed characterization of its HDAC isoform selectivity, in vivo efficacy and safety profiling, and the development of next-generation analogues with improved drug-like properties. The principles demonstrated by this compound pave the way for the rational design of other dual-action molecules targeting distinct but complementary pathways in disease.

References

Methodological & Application

Application and Protocol for the Quantification of Triciferol Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document outlines a detailed, validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triciferol in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method is crucial for quality control, stability studies, and formulation development, ensuring the identity, purity, and potency of this compound. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] The protocol described herein has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Chromatographic Conditions

A reverse-phase HPLC method was developed and optimized for the analysis of this compound. Reverse-phase chromatography is a common technique for the separation of small molecules.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 280 nm
Run Time 25 minutes

Table 1: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Experimental Protocols

Preparation of Solutions

2.1.1 Diluent Preparation A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.

2.1.2 Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.1.3 Working Standard Solution Preparation (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

2.1.4 Sample Preparation (for Finished Product Assay)

  • Determine the average weight of 20 this compound tablets.

  • Grind the tablets into a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to extract the drug.

  • Dilute to volume with diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first 2-3 mL of the filtrate.

  • Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask.

  • Dilute to volume with diluent and mix well. This final solution has a target concentration of 100 µg/mL.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by performing a System Suitability Test (SST).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Times ≤ 1.0%
Analytical Procedure
  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the blank (diluent) once.

  • Inject the Working Standard Solution.

  • Inject the prepared sample solutions in duplicate.

  • Inject the Working Standard Solution after every 6-10 sample injections to bracket the samples.

  • Record the peak areas for the this compound peak in all chromatograms.

  • Calculate the amount of this compound in the sample using the provided formula.

Calculation:

Where:

  • Area_Sample is the average peak area of this compound from the sample injections.

  • Area_Standard is the average peak area of this compound from the standard injections.

  • Conc_Standard is the concentration of the Working Standard Solution (µg/mL).

  • Conc_Sample is the nominal concentration of the sample solution (µg/mL).

  • Purity_Standard is the purity of the this compound Reference Standard (as a decimal).

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the this compound peak from all degradation products, proving its specificity.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationPurity AnglePurity ThresholdResult
Acid Hydrolysis (0.1N HCl) 15.2%0.2340.876Pass
Base Hydrolysis (0.1N NaOH) 18.5%0.1980.754Pass
Oxidation (3% H₂O₂) 22.1%0.3120.911Pass
Thermal (80°C for 48h) 8.7%0.1550.699Pass
Photolytic (UV Light) 12.4%0.2870.801Pass
Linearity

The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL).

Table 4: Linearity Results

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1254
Y-intercept % 0.5%
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%).

Table 5: Accuracy (Recovery) Results

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.179.899.6%
100% 100.2100.5100.3%
120% 120.3119.999.7%
Average Recovery 99.9%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 6: Precision Results

Precision LevelParameterResult (% RSD)
Repeatability (n=6) Assay of this compound0.45%
Intermediate Precision (Day 1 vs Day 2) Assay of this compound0.78%

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Diluent (ACN:Water, 50:50) E System Equilibration A->E C Prepare Standard Solution (100 µg/mL) B->E D Prepare Sample Solution (100 µg/mL) F System Suitability Test (SST) (5 Replicate Injections) C->F H Inject Standard & Samples D->H E->F G Inject Blank (Diluent) F->G G->H I Integrate Chromatograms H->I J Verify SST Results (Tailing, Plates, RSD%) I->J K Calculate Assay Results J->K L Final Report K->L

Caption: Overall workflow for the HPLC analysis of this compound.

Validation_Logic cluster_validation Method Validation (ICH Q2) Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity (50-150%) Method->Linearity Accuracy Accuracy (Recovery Study) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Flow, Temp, pH) Method->Robustness Validated Validated Stability-Indicating Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

References

Application Note: Quantitative Analysis of Triciferol in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triciferol, a novel synthetic sterol analog, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation followed by rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for high-throughput analysis in clinical and pharmaceutical laboratories, supporting pharmacokinetic and drug metabolism studies of this compound.

Introduction

This compound is a novel synthetic sterol derivative currently under investigation for its therapeutic potential. To support its clinical development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an ideal analytical technique due to its high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[1]

This protocol has been optimized for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup and an isotopic-labeled this compound-d4 as the internal standard (IS) to ensure accuracy and precision. The chromatographic conditions are designed for a short run time, making it suitable for analyzing large batches of samples. The use of electrospray ionization (ESI) in positive mode provides robust and consistent ionization for the analyte and internal standard.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound (M.W. 412.7 g/mol ), this compound-d4 (Internal Standard, M.W. 416.7 g/mol )

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Formic Acid (FA, >99%)

  • Chemicals: Human Plasma (K2-EDTA)

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 2 mL autosampler vials, Millex® syringe filters (0.22 µm).

Sample Preparation

The sample preparation workflow is designed to be simple and efficient, minimizing potential sources of error and contamination.[2]

  • Thawing: Thaw plasma samples and the internal standard working solution at room temperature.

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking IS: Add 20 µL of this compound-d4 internal standard working solution (500 ng/mL in 50% MeOH) to each plasma sample, except for blank samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute at high speed.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the supernatant to a 2 mL autosampler vial.

  • Dilution: Add 200 µL of water with 0.1% formic acid to the vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma is 2. Spike with 20 µL IS (this compound-d4) plasma->is ppt 3. Add 300 µL Cold ACN (0.1% FA) is->ppt vortex 4. Vortex 1 min ppt->vortex centrifuge 5. Centrifuge 10 min @ 14,000 rpm vortex->centrifuge transfer 6. Transfer 200 µL Supernatant centrifuge->transfer inject 7. Dilute 1:1 with Water (0.1% FA) & Inject transfer->inject

Caption: A flowchart illustrating the key steps of the sample preparation protocol.

LC-MS/MS Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B in 2.5 min, hold 1 min, re-equilibrate
Total Run Time 5.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 4500 V
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Data Presentation and Results

MRM Transitions and Fragmentation

The mass spectrometer monitors specific precursor-to-product ion transitions for this compound and its internal standard to ensure selectivity and minimize matrix interference. The molecular ion for this compound is observed at m/z 413.3 [M+H]⁺. The fragmentation of the precursor ion is induced by collision-induced dissociation (CID).

Proposed Fragmentation Pathway

G cluster_frag This compound Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 413.3 Frag1 Product Ion 1 [M+H-H₂O]⁺ m/z 395.3 Precursor->Frag1  CE: 22 eV (Quantifier) Frag2 Product Ion 2 [Side-chain loss]⁺ m/z 271.2 Precursor->Frag2  CE: 35 eV (Qualifier)

Caption: Proposed fragmentation of the this compound precursor ion into quantifier and qualifier product ions.

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
This compound 413.3395.315022Quantifier
This compound 413.3271.215035Qualifier
This compound-d4 417.3399.315022Internal Std.
Method Performance

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

  • Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) of >0.998.

  • Precision and Accuracy: The intra- and inter-day precision (CV%) was less than 10%, and the accuracy was within ±12% of the nominal values.

  • Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.

Table 4: Summary of Method Validation Data

ParameterResult
Calibration Range 0.5 - 500 ng/mL
Correlation (r²) > 0.998
LLOQ 0.5 ng/mL
Intra-day Precision 4.2% - 8.9% CV
Inter-day Precision 5.5% - 9.7% CV
Accuracy 91.5% - 108.2% of nominal
Matrix Effect Minimal (<15%)
Recovery > 85%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time allow for the analysis of a large number of samples efficiently. The validation results confirm that the method is accurate, precise, and reliable, making it well-suited for supporting pharmacokinetic studies in the clinical development of this compound.

References

Application Note & Protocol: Development of a Cell-Based Assay for the Novel Compound Triciferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triciferol is a novel synthetic small molecule with potential therapeutic applications. Early screenings suggest that this compound modulates cellular signaling pathways involved in inflammation and cell proliferation. To facilitate further investigation and high-throughput screening of this compound and its analogs, a robust and reproducible cell-based assay is essential. This document provides a detailed protocol for a luciferase reporter assay designed to quantify the activity of this compound in a cellular context. The assay is based on this compound's hypothesized mechanism of action, which involves the activation of the novel "Tricine Kinase" (TriK) and subsequent downstream gene transcription.

Principle of the Assay

This assay utilizes a HEK293 cell line stably expressing a luciferase reporter gene under the control of a this compound-responsive element (TRE). The hypothesized signaling pathway posits that upon binding to its intracellular receptor, this compound activates Tricine Kinase (TriK). Activated TriK then phosphorylates and activates a transcription factor, "this compound Response Factor" (TRF), which in turn binds to the TRE in the promoter region of the luciferase gene, driving its expression. The resulting luminescence is directly proportional to the activity of this compound.

Signaling Pathway

Triciferol_Signaling_Pathway This compound This compound Receptor Intracellular Receptor This compound->Receptor Binds TriK Tricine Kinase (TriK) (Inactive) Receptor->TriK Activates TriK_A Tricine Kinase (TriK) (Active) TriK->TriK_A TRF TRF (Inactive) TriK_A->TRF Phosphorylates TRF_A TRF-P (Active) TRF->TRF_A TRE This compound Response Element (TRE) TRF_A->TRE Binds Luciferase Luciferase Gene TRE->Luciferase Drives Transcription Luminescence Luminescence Luciferase->Luminescence Produces

Caption: Hypothesized signaling pathway of this compound.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HEK293-TRE-Luciferase Cell LineIn-house/CustomN/A
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
This compoundSynthesized In-houseN/A
DMSO, Biotechnology GradeSigma-AldrichD2650
ONE-Glo™ Luciferase Assay SystemPromegaE6110
White, 96-well, clear-bottom cell culture platesCorning3610
LuminometerVariousN/A

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection A Culture HEK293-TRE-Luc Cells B Trypsinize and Count Cells A->B C Seed Cells in 96-well Plate B->C D Prepare this compound Dilutions E Add Compound to Cells D->E F Incubate for 24 hours E->F G Add ONE-Glo™ Reagent H Incubate at Room Temp G->H I Measure Luminescence H->I

Caption: Workflow for the this compound cell-based assay.

Detailed Protocol

1. Cell Culture and Seeding

1.1. Culture HEK293-TRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. 1.2. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. 1.3. Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. 1.4. Resuspend the cell pellet in complete medium and perform a cell count using a hemocytometer or automated cell counter. 1.5. Dilute the cells to a final concentration of 2 x 10⁵ cells/mL in complete medium. 1.6. Seed 100 µL of the cell suspension (20,000 cells/well) into a white, 96-well, clear-bottom plate. 1.7. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Treatment

2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Perform a serial dilution of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. 2.3. Prepare a vehicle control using DMEM with the same final concentration of DMSO. 2.4. After the 24-hour incubation of the cell plate, carefully remove the medium from each well. 2.5. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. 2.6. Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

3. Luciferase Assay and Data Acquisition

3.1. Equilibrate the ONE-Glo™ Luciferase Assay Reagent and the cell plate to room temperature. 3.2. Add 100 µL of ONE-Glo™ reagent to each well. 3.3. Mix the contents by placing the plate on an orbital shaker for 2-3 minutes at a low speed. 3.4. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. 3.5. Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Presentation

The raw luminescence data (Relative Light Units, RLU) should be recorded for each well. The activity of this compound is typically expressed as fold induction over the vehicle control.

Fold Induction = (RLU of this compound-treated well) / (Average RLU of vehicle control wells)

The data can be plotted using a non-linear regression curve fit (log(agonist) vs. response) to determine the EC₅₀ value of this compound.

Table 1: Example Dose-Response Data for this compound

This compound (µM)Average RLUStandard DeviationFold Induction
0 (Vehicle)15,2348761.0
0.00125,6781,2341.7
0.0189,4564,5675.9
0.1256,78912,89016.9
1453,21023,45629.7
10460,12325,67830.2

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor0.78
Signal-to-Background Ratio30
EC₅₀ of this compound0.08 µM

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wellsInconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique.
Low signal-to-background ratioLow cell number, inactive compound, expired reagentOptimize cell seeding density. Verify compound activity. Use fresh luciferase reagent.
High background signalContamination, high basal promoter activityCheck for cell culture contamination. Use a promoterless vector as a negative control.

Conclusion

This application note provides a comprehensive protocol for a cell-based luciferase reporter assay to quantify the activity of this compound. The assay is robust, reproducible, and suitable for high-throughput screening. The detailed methodology and data presentation guidelines will enable researchers to effectively characterize this compound and its analogs, accelerating the drug discovery and development process.

Application Notes and Protocols for "Triciferol" In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: "Triciferol" Experimental Models

Note on In Vivo Data: Extensive literature review did not yield specific in vivo experimental data for this compound. The available research primarily focuses on in vitro studies, which demonstrate its potential as a promising anti-cancer agent. The following information is based on the available in vitro findings.

Introduction

This compound is a novel hybrid molecule engineered to possess dual therapeutic activities: Vitamin D Receptor (VDR) agonism and Histone Deacetylase (HDAC) inhibition.[1][2][3][4] It was designed by replacing the side chain of 1,25-dihydroxyvitamin D3 (1,25D), the active form of vitamin D, with the dienyl hydroxamic acid of the HDAC inhibitor trichostatin A (TSA).[2] This unique structure allows this compound to simultaneously target two distinct and sympathetic biochemical pathways implicated in cancer progression.

Mechanism of Action

This compound functions as a multiple ligand agent. It directly binds to the VDR with an IC50 of 87 nM and acts as an agonist with potency similar to 1,25D on several target genes. Concurrently, it exhibits HDAC inhibitory activity, leading to marked tubulin hyperacetylation and augmented histone acetylation. This dual action enhances the cytostatic and cytotoxic activities observed with 1,25D alone.

Signaling Pathway of this compound's Dual Action

Triciferol_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound VDR VDR This compound->VDR Binds & Activates HDAC HDAC This compound->HDAC Inhibits Tubulin Tubulin This compound->Tubulin Induces Hyperacetylation Gene_Expression Altered Gene Expression VDR->Gene_Expression Regulates Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Gene_Expression Promotes Transcription Antiproliferative Antiproliferative Effects Gene_Expression->Antiproliferative Hyperacetylated_Tubulin Hyperacetylated Tubulin Tubulin->Hyperacetylated_Tubulin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Hyperacetylated_Tubulin->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity/ Cell Death Cell_Cycle_Arrest->Cytotoxicity Antiproliferative->Cytotoxicity

Caption: Dual mechanism of this compound in cancer cells.

In Vitro Efficacy

This compound has demonstrated superior antiproliferative and cytotoxic effects compared to equimolar amounts of 1,25D in various cancer cell lines.

Summary of In Vitro Anti-Cancer Activity
Cell LineCancer TypeEffectObservationCitation
MDA-MB231Estrogen Receptor-Negative Breast CancerAntiproliferativeMore efficacious in suppressing proliferation than 1,25D.
MCF-7Estrogen Receptor-Positive Breast CancerCytotoxicInduces ~2.5-fold higher rates of cell death than 1,25D.
SCC4Squamous Cell CarcinomaCell Cycle ArrestInduces accumulation of cells in the G2/M phase of the cell cycle.
VariousCancer Cell ModelsAntiproliferative & CytotoxicExhibits more efficacious activities than 1,25D.

Experimental Protocols (In Vitro)

The following are generalized protocols based on the described in vitro experiments for assessing the efficacy of this compound.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB231, SCC4)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., ethanol)

  • 1,25-dihydroxyvitamin D3 (1,25D) as a comparator

  • Vehicle control (e.g., ethanol)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and 1,25D in a complete medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound, 1,25D, or vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Cell Death/Cytotoxicity Assay

Objective: To quantify the cytotoxic effects of this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • 1,25D

  • Vehicle control

  • 24-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Seed cells in 24-well plates and allow them to attach.

  • Treat cells with desired concentrations of this compound, 1,25D, or vehicle for a specified duration (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the Annexin V-PI kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., SCC4)

  • Complete cell culture medium

  • This compound

  • 1,25D

  • Vehicle control

  • 6-well plates

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Plate cells in 6-well plates and treat with this compound, 1,25D, or vehicle.

  • After the treatment period, harvest the cells.

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for In Vitro Evaluation of this compound

InVitro_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with this compound, 1,25D, and vehicle control at various concentrations start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay cytotoxicity_assay Cytotoxicity/Apoptosis Assay (e.g., Annexin V/PI) treatment->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot Analysis for Protein Acetylation (Histones, Tubulin) treatment->western_blot data_analysis Data Analysis and Comparison proliferation_assay->data_analysis cytotoxicity_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism data_analysis->conclusion

Caption: In vitro experimental workflow for this compound.

Future Directions

The promising in vitro results for this compound underscore the need for in vivo studies to evaluate its therapeutic potential in animal models of cancer. Such studies would be crucial to determine its efficacy, pharmacokinetics, and safety profile in a whole-organism context. Key areas for future in vivo research would include xenograft models using the cell lines in which this compound has shown significant in vitro activity.

References

Application Notes and Protocols for Triciferol in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Triciferol, a novel preclinical compound, focusing on its mechanism of action and in vitro efficacy. As of the latest available information, in vivo studies in animal models have been proposed but not yet published. Therefore, this document details the foundational data that would inform the design of initial animal studies.

Application Notes

Mechanism of Action

This compound is a unique, bifunctional small molecule designed to act as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) antagonist .[1] This dual activity is achieved through a hybrid chemical structure that incorporates features of the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (1,25D), and a histone deacetylase inhibitor.[2]

The proposed mechanism of action involves two distinct but synergistic pathways:

  • VDR Agonism : Like 1,25D, this compound binds directly to the Vitamin D Receptor, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding, the this compound-VDR complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This pathway is known to play a critical role in regulating cell proliferation, differentiation, and apoptosis.[1]

  • HDAC Antagonism : Independently, this compound inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the activation of tumor suppressor genes. This activity also extends to the hyperacetylation of non-histone proteins, such as tubulin.

The combination of these two activities in a single molecule is intended to enhance the anti-proliferative and pro-apoptotic effects of VDR activation, particularly in cancer cells that may be resistant to VDR agonism alone.

In Vitro Efficacy

This compound has demonstrated significant anti-cancer effects in in vitro models, particularly in breast cancer cell lines. It has been shown to be more potent than 1,25D in suppressing cell proliferation and inducing cell death.

ParameterCell LineValueReference
VDR Binding Affinity (IC50) -87 nM
Anti-proliferative Effect MDA-MB-231 (human breast cancer)Significantly more efficacious than 1,25D
Cytotoxicity MCF-7 (human breast cancer)Induces ~2.5-fold higher rates of cell death than equimolar 1,25D (at 100-1000 nM)

Signaling Pathway

Triciferol_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triciferol_cyto This compound VDR VDR Triciferol_cyto->VDR Binds HDAC HDAC Triciferol_cyto->HDAC Inhibits VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Translocates & Heterodimerizes Tubulin Tubulin HDAC->Tubulin Deacetylates Histones Histones HDAC->Histones Deacetylates Tubulin_acetyl Acetylated Tubulin Tubulin->Tubulin_acetyl Acetylation VDRE VDRE VDR_RXR->VDRE Binds Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Histones_acetyl Acetylated Histones Histones_acetyl->Gene_Expression Histones->Histones_acetyl Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Fig. 1: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Animal Studies: Dosage and Administration

Note: As of the current date, there are no published studies detailing the dosage and administration of this compound in animal models. The available literature suggests that in vivo studies are the logical next step in the development of this compound. Therefore, the following represents a proposed experimental workflow for an initial tolerability and efficacy study.

Animal_Study_Workflow cluster_preclinical Proposed Initial In Vivo Study MTD_Study Maximum Tolerated Dose (MTD) Study Xenograft_Model Tumor Xenograft Model Establishment (e.g., MDA-MB-231 in nude mice) MTD_Study->Xenograft_Model Dosing_Groups Randomization into Dosing Groups (Vehicle, this compound doses below MTD) Xenograft_Model->Dosing_Groups Treatment Treatment Administration (e.g., i.p. injection, oral gavage) Dosing_Groups->Treatment Monitoring Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor size limit, time) Monitoring->Endpoint Analysis Tissue Collection & Analysis (Tumor, blood for PK/PD) Endpoint->Analysis

References

Application Notes and Protocols for Tricin as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Triciferol": Initial searches for "this compound" did not yield relevant results, suggesting a potential misspelling. The provided information centers on Tricin , a flavone with well-documented anti-inflammatory properties, which aligns with the core request for an anti-inflammatory agent protocol.

Introduction

Tricin is a natural flavone found in sources such as rice bran, wheat, and barley.[1] It has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2] These application notes provide a comprehensive overview of the protocols and mechanisms related to the anti-inflammatory activity of Tricin, intended for researchers, scientists, and professionals in drug development.

Tricin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[3] By inhibiting these pathways, Tricin effectively reduces the production of pro-inflammatory mediators.

Key Anti-Inflammatory Mechanisms

Tricin's anti-inflammatory activity is attributed to its ability to interfere with multiple stages of the inflammatory cascade:

  • Inhibition of TLR4 Signaling: Tricin can block the activation of TLR4 and its downstream adapter proteins, MyD88 and TRIF. This action is upstream in the inflammatory signaling cascade.[3]

  • Suppression of NF-κB Activation: A crucial mechanism of Tricin is the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

  • Downregulation of Pro-inflammatory Cytokines and Mediators: Tricin has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). It also inhibits the synthesis of other inflammatory mediators like nitric oxide (NO) and prostaglandins.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tricin on various inflammatory markers, providing a clear comparison of its efficacy in different experimental models.

Table 1: In Vitro Anti-Inflammatory Effects of Tricin on LPS-Stimulated Macrophages (RAW 264.7)

ParameterTricin ConcentrationResultReference
Nitric Oxide (NO) Production50 µMRemarkable reduction
TNF-α Production15 µMSignificant reduction
IL-6 Production15 µMSignificant reduction

Table 2: In Vivo Anti-Inflammatory Effects of Tricin in a DSS-Induced Colitis Mouse Model

ParameterTricin DosageResultReference
Myeloperoxidase (MPO) Activity150 mg/kgSignificant reduction
Disease Activity Index (DAI)150 mg/kgSignificant reduction in scores
Colon Length150 mg/kgSignificant reversal of reduction

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of Tricin are provided below.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for quantifying the inhibitory effect of Tricin on NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tricin (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Tricin for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

Protocol 2: In Vivo Myeloperoxidase (MPO) Activity Assay in a DSS-Induced Colitis Model

This protocol measures MPO activity, an indicator of neutrophil infiltration, in the colon tissue of mice with DSS-induced colitis treated with Tricin.

Materials:

  • Colon tissue from experimental mice

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • o-Dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Tissue homogenizer

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize 50-100 mg of colon tissue in potassium phosphate buffer containing 0.5% HTAB.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and H₂O₂.

  • Kinetic Measurement: Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB signaling pathway (p-p65, p-IκBα) by Western blot to assess the effect of Tricin.

Materials:

  • Cell lysates from Tricin-treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-p65, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described.

Tricin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK TRIF->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) IkB->NFkB_nucleus degradation Tricin Tricin Tricin->TLR4 inhibits Tricin->IKK inhibits ProInflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Inflammatory_Genes->ProInflammatory_Mediators Nitric_Oxide_Assay_Workflow A 1. Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) B 2. Incubate for 24h A->B C 3. Pre-treat with Tricin (various concentrations) B->C D 4. Stimulate with LPS (1 µg/mL) for 24h C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G MPO_Assay_Workflow A 1. Homogenize colon tissue in HTAB buffer B 2. Centrifuge and collect supernatant A->B C 3. Prepare reaction mixture (supernatant + o-dianisidine + H₂O₂) B->C D 4. Measure absorbance change at 460 nm C->D E 5. Calculate MPO activity D->E

References

Application Notes and Protocols for Triheptanoin in Neurodegenerative Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Triciferol": Initial searches for "this compound" did not yield relevant results in the context of neurodegenerative disease research. It is highly probable that this is a misspelling of Triheptanoin , a synthetic triglyceride that is actively being researched for its therapeutic potential in various neurodegenerative disorders. All information presented herein pertains to Triheptanoin.

Introduction

Triheptanoin is a synthetic, medium-chain triglyceride composed of three seven-carbon (C7) fatty acids attached to a glycerol backbone. Its therapeutic potential in neurodegenerative diseases stems from its role as an anaplerotic agent, meaning it replenishes intermediates in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[1][2] Many neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), are associated with impaired brain energy metabolism and mitochondrial dysfunction.[3][4][5] Triheptanoin addresses this energy deficit by providing the brain with alternative fuel sources.

Upon ingestion, triheptanoin is metabolized into heptanoate and subsequently into acetyl-CoA and propionyl-CoA. While acetyl-CoA directly enters the Krebs cycle for energy production, propionyl-CoA is converted to succinyl-CoA, an intermediate that replenishes the cycle's substrate pool. This dual action is believed to enhance mitochondrial respiration and ATP production, thereby protecting neurons from degeneration.

Data Presentation: Efficacy of Triheptanoin

The following tables summarize the key quantitative data from preclinical and clinical studies of triheptanoin in various neurodegenerative disease models.

Table 1: Preclinical Studies in Animal Models
Disease ModelAnimalTreatment DetailsKey Quantitative OutcomesReference(s)
Amyotrophic Lateral Sclerosis (ALS) hSOD1G93A Mice35% of caloric intake as triheptanoin, initiated at P35.- 33% protection against motor neuron loss at 70 days of age.- Delayed onset of hind limb grip strength loss by 2.8 weeks.- Delayed loss of balance (rotarod test) by 13 days.- Delayed body weight reduction by 11 days.
Alzheimer's Disease (AD) 5xFAD MiceDietary supplementation from 3.5 to 8 months of age.- Rescued brain ATP deficiency.- Enhanced production of NADH in brain mitochondria.- Preserved mitochondrial respiration.
Alzheimer's Disease (AD) APP/PS1 MiceKetogenic diet supplemented with triheptanoin for 3 months.- Reduced memory impairment.- Decreased astroglial response near Aβ plaques.- Upregulation of Sirt1 and Pparg expression.
Table 2: Clinical Studies in Huntington's Disease (HD)
Study/TrialParticipantsTreatment DetailsKey Quantitative OutcomesReference(s)
Proof-of-Concept Study 10 patients with early-stage HDTriheptanoin oil with meals for 1 month.- Restoration of normal brain energy profile (Pi/PCr ratio increased during visual stimulation, p=0.005).- Improvement in motor function (p=0.012).
TRIHEP3 Trial (Phase 2) 100 patients with early-stage HD1 g/kg/day triheptanoin vs. placebo for 6 months, followed by 6-month open-label phase.- 6 Months: No significant difference in rate of caudate atrophy vs. placebo.- 12 Months (vs. external placebo): - ~50% reduction in the rate of caudate atrophy. - Stabilization of Total Motor Score (TMS) (0.66 vs. 2.65 increase in placebo).

Signaling Pathways and Mechanisms

Anaplerotic Action of Triheptanoin in Neurons

Triheptanoin's primary mechanism is to correct the bioenergetic deficit in the brains of patients with neurodegenerative diseases. It achieves this by providing substrates for the Krebs cycle, a core component of cellular respiration.

G triheptanoin Triheptanoin (Oral) heptanoate Heptanoate (Crosses BBB) triheptanoin->heptanoate Metabolism beta_ox Mitochondrial β-Oxidation heptanoate->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa krebs Krebs Cycle acetyl_coa->krebs succinyl_coa Succinyl-CoA (Anaplerosis) propionyl_coa->succinyl_coa Carboxylation succinyl_coa->krebs atp ↑ ATP Production krebs->atp neuroprotection Neuroprotection & Improved Neuronal Function atp->neuroprotection

Mechanism of Triheptanoin in boosting brain energy metabolism.

Experimental Protocols

Protocol 1: In Vivo Administration of Triheptanoin in a Mouse Model of Neurodegeneration

This protocol is based on methodologies used in studies with ALS and AD mouse models.

1. Objective: To assess the neuroprotective effects of long-term oral administration of triheptanoin in a transgenic mouse model of neurodegenerative disease.

2. Materials:

  • Transgenic mice (e.g., hSOD1G93A, 5xFAD, or APP/PS1) and wild-type littermate controls.

  • Triheptanoin oil (e.g., Dojolvi® or synthesized).

  • Standard rodent chow.

  • Control oil (e.g., corn oil or a mix of long-chain triglycerides).

  • Food processing equipment to create a solid diet formulation.

  • Metabolic cages for monitoring food intake.

  • Equipment for behavioral testing (e.g., rotarod, grip strength meter, water maze).

  • Equipment for tissue collection and analysis (e.g., histology, ATP assays, Western blot).

3. Experimental Workflow:

G start Start: Select Mouse Model (e.g., hSOD1G93A) grouping Group Allocation: 1. Control Diet 2. Triheptanoin Diet start->grouping diet Diet Formulation: - Control: Standard Chow - Treatment: Triheptanoin as 35% of total caloric intake grouping->diet admin Chronic Administration (e.g., from P35 for several weeks/months) diet->admin monitoring Weekly Monitoring: - Body Weight - Food Intake - General Health admin->monitoring behavior Behavioral Testing: - Motor Function (Rotarod, Grip Strength) - Cognition (Maze Tests) admin->behavior monitoring->behavior endpoint Endpoint: Tissue Collection behavior->endpoint analysis Biochemical & Histological Analysis: - Brain ATP Levels - Mitochondrial Respiration - Motor Neuron Counts - Aβ Plaque Load endpoint->analysis

Workflow for an in vivo study using a triheptanoin-enriched diet.

4. Diet Preparation and Administration:

  • Determine the daily caloric intake (DCI) for the specific mouse strain and age.

  • For the treatment group, formulate a diet where triheptanoin constitutes a specific percentage of the DCI (e.g., 35%). The control diet should be isocaloric, with control oil replacing triheptanoin.

  • To create a palatable solid diet from the oil, it can be mixed with a ketogenic base and formulation agents like hydrophilic fumed silica and microcrystalline cellulose.

  • Provide the respective diets and water ad libitum.

  • Replace food pellets regularly to ensure freshness.

5. Monitoring and Endpoint Analysis:

  • Record body weight and food consumption weekly.

  • Perform behavioral tests at regular intervals (e.g., every two weeks) to track disease progression.

  • At the study endpoint, euthanize animals according to approved protocols.

  • Collect brain and spinal cord tissues.

  • Perform desired analyses, such as:

    • Histology: Stereological counting of motor neurons in the spinal cord (for ALS models) or quantification of Aβ plaques (for AD models).

    • Biochemical Assays: Measure ATP and NADH levels in brain homogenates to assess energy metabolism.

    • Gene Expression: Analyze mRNA levels of relevant genes (e.g., Sirt1, Pparg) via RT-qPCR.

Protocol 2: In Vitro Application of Triheptanoin's Metabolite (Heptanoate) to Neuronal Cultures

This protocol describes the application of heptanoate, the primary active metabolite of triheptanoin, to primary or iPSC-derived neuronal cultures to study its direct neuroprotective effects under stress conditions (e.g., oxygen-glucose deprivation).

1. Objective: To determine if heptanoate can protect cultured neurons from cell death induced by metabolic stress.

2. Materials:

  • Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons.

  • Neuron culture medium (e.g., Neurobasal medium with B-27 supplement).

  • Sodium heptanoate.

  • Oxygen-Glucose Deprivation (OGD) buffer.

  • Cell viability assays (e.g., Live/Dead staining, LDH assay).

  • Incubator with OGD capabilities (e.g., hypoxic chamber).

3. Experimental Workflow:

G start Start: Culture Primary or iPSC-Derived Neurons treatment Treatment Groups: 1. Vehicle Control 2. Heptanoate start->treatment stress Induce Metabolic Stress: Oxygen-Glucose Deprivation (OGD) for a defined period (e.g., 1-2 hours) treatment->stress recovery Recovery Phase: Return to normal culture medium (with or without heptanoate) stress->recovery assessment Assess Neuronal Viability: - Live/Dead Staining - LDH Assay in Supernatant recovery->assessment analysis Quantify Neuroprotection: Compare cell death between Heptanoate vs. Vehicle Control groups assessment->analysis

Workflow for an in vitro neuroprotection assay with heptanoate.

4. Procedure:

  • Cell Culture: Plate neurons at an appropriate density on coated plates and culture until mature (e.g., DIV 7-10 for primary neurons).

  • Treatment: Prepare a stock solution of sodium heptanoate in culture medium. Pre-treat the designated wells with the desired final concentration of heptanoate (or vehicle control) for a specified duration (e.g., 24 hours) before inducing stress.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash cultures with an OGD buffer (a glucose-free balanced salt solution).

    • Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a duration known to induce significant but not complete cell death (e.g., 60-90 minutes).

  • Recovery:

    • Remove plates from the hypoxic chamber.

    • Replace the OGD buffer with the original, pre-warmed culture medium (containing vehicle or heptanoate).

    • Return the cultures to the standard incubator (37°C, 5% CO2) for a recovery period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death.

    • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

5. Data Analysis:

  • Calculate the percentage of cell death for each condition.

  • Statistically compare the cell death in heptanoate-treated groups to the vehicle control group to determine if the treatment provided significant neuroprotection.

References

Troubleshooting & Optimization

"Triciferol" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triciferol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.

Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes within this technical support guide. The data, protocols, and pathways presented are representative examples to guide researchers working with novel compounds exhibiting similar challenges.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a highly hydrophobic molecule with low aqueous solubility. Its solubility is significantly better in organic solvents. Please refer to the solubility data table below for detailed information.

Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?

A2: Precipitation in aqueous media is a common issue. Here are a few troubleshooting steps:

  • Use of a stock solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous medium.

  • Final solvent concentration: Ensure the final concentration of the organic solvent in your medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicate the final solution to aid dissolution.

  • Warming: Gently warm the solution to 37°C, but be mindful of potential degradation (see stability section).

Q3: Can I use surfactants or cyclodextrins to improve the aqueous solubility of this compound?

A3: Yes, the use of solubility enhancers can be explored. However, it is crucial to first validate their compatibility with your experimental system and ensure they do not interfere with the biological activity of this compound or cause adverse cellular effects.

Stability

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials.

Q2: How stable is this compound in aqueous solutions?

A2: this compound can degrade in aqueous solutions, especially at non-neutral pH and when exposed to light. It is recommended to prepare fresh aqueous solutions for each experiment. For short-term storage (up to 24 hours), keep the solution at 4°C and protected from light.

Q3: I am getting inconsistent results in my multi-day experiments. Could this be a stability issue?

A3: Yes, inconsistent results in longer experiments can be indicative of compound degradation. It is advisable to replenish the this compound-containing medium daily in such experiments. You can also perform a stability study under your specific experimental conditions to assess the degradation rate.

Troubleshooting Guides

Issue: Poor Solubility and Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate after diluting stock solution in aqueous media.The aqueous solubility limit of this compound has been exceeded.- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it within the tolerated limits for your cells.- Use a formulation aid like a cyclodextrin after proper validation.
Cloudiness or Tyndall effect observed in the solution.Formation of colloidal suspension rather than a true solution.- Filter the solution through a 0.22 µm filter to remove undissolved particles.- Use dynamic light scattering (DLS) to check for nanoparticle formation.
Inconsistent biological activity at the same nominal concentration.Variable amounts of dissolved this compound due to incomplete dissolution.- Prepare stock solutions carefully and ensure complete dissolution before further dilution.- Use a standardized protocol for solution preparation, including vortexing and/or sonication time.
Issue: Compound Degradation and Instability
Symptom Possible Cause Suggested Solution
Loss of biological activity over time in an experiment.Degradation of this compound in the experimental medium.- Prepare fresh solutions of this compound for each experiment.- For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals.- Perform a time-course stability study using HPLC to quantify the amount of intact this compound under your experimental conditions.
Appearance of new peaks in HPLC analysis of the stock solution.Degradation of this compound during storage.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect stock solutions from light by using amber vials.
Color change in the solution.Chemical degradation or reaction with media components.- Analyze the degraded solution by LC-MS to identify potential degradation products.- Assess the compatibility of this compound with all components of your experimental medium.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Water< 0.01< 0.02Practically insoluble.
PBS (pH 7.4)< 0.01< 0.02Insoluble in physiological buffer.
Ethanol510Moderately soluble.
Methanol24Sparingly soluble.
DMSO> 50> 100Highly soluble.
DMF> 50> 100Highly soluble.
Data is based on a hypothetical molecular weight of 500 g/mol for this compound.
Table 2: Stability of this compound under Various Conditions
Condition Solvent Time Remaining this compound (%) Notes
Room Temperature (25°C), LightPBS (pH 7.4)24h65%Significant degradation.
Room Temperature (25°C), DarkPBS (pH 7.4)24h85%Light sensitive.
4°C, DarkPBS (pH 7.4)24h95%Relatively stable for short-term storage.
37°C, DarkCell Culture Medium24h70%Temperature-dependent degradation.
-20°C, DarkDMSO1 month> 99%Stable in frozen stock solution.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Prepare a calibration curve with known concentrations of this compound to determine the concentration in the diluted sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound in the desired solvent/medium at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 37°C in a cell culture incubator). Protect from light if necessary.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solvent or by immediately freezing the sample at -80°C.

  • Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent this compound from its degradation products.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Signaling Pathway of this compound

Triciferol_Signaling_Pathway This compound This compound Receptor Tyrosine Kinase Receptor (TKR) This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

Experimental Workflow for Solubility Assessment

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solution Add excess this compound to solvent shake Shake for 24h at 25°C prep_solution->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant hplc Quantify by HPLC supernatant->hplc

Caption: Workflow for the shake-flask solubility determination method.

Technical Support Center: Optimizing Triciferol Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Triciferol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a novel polycyclic ether. The synthesis is a three-step process:

  • Step 1: Epoxidation of Alkenol A

  • Step 2: Acid-Catalyzed Cyclization of Epoxy-Alcohol B

  • Step 3: Final Purification of this compound

Issue 1: Low Yield in Step 1 (Epoxidation)

Question: My yield for the epoxidation of Alkenol A to the Epoxy-Alcohol B is consistently below the expected 85-95%. What are the potential causes and solutions?

Answer: Low yields in this step are often attributed to reagent quality, reaction conditions, or competing side reactions.

  • Reagent Purity: The epoxidizing agent (e.g., m-CPBA) is sensitive to degradation. Ensure it is fresh and has been stored under appropriate conditions (cool, dry, and dark). Titrate the m-CPBA prior to use to determine its active oxygen content.

  • Reaction Temperature: The epoxidation reaction is exothermic. Maintaining a stable, low temperature (typically 0-5 °C) is critical to prevent side reactions such as epoxide ring-opening.

  • pH Control: The reaction mixture should be buffered. An unbuffered acidic environment can lead to premature opening of the newly formed epoxide.

ParameterStandard ConditionTroubled ConditionRecommended Action
m-CPBA Purity >85%Unknown or <85%Use a new batch or titrate to confirm purity.
Temperature 0-5 °C>10 °CImprove cooling efficiency; add oxidant slowly.
pH 7.5 - 8.0<7.0Add a buffer (e.g., NaHCO₃) to the reaction mixture.
Issue 2: Multiple Byproducts in Step 2 (Cyclization)

Question: The acid-catalyzed cyclization of Epoxy-Alcohol B is resulting in a complex mixture of products, making purification difficult and lowering the yield of this compound. How can I improve the selectivity of this reaction?

Answer: The formation of multiple byproducts in the cyclization step is typically due to a lack of precise control over the acid catalysis and reaction temperature.

  • Choice and Concentration of Acid: The strength and concentration of the acid catalyst are crucial. A strong acid at high concentration can lead to undesired rearrangement products. Consider using a milder Lewis acid or a lower concentration of a Brønsted acid.

  • Solvent Effects: The polarity of the solvent can influence the stability of carbocation intermediates. A non-polar solvent may favor the desired cyclization pathway.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the formation of thermodynamically stable but undesired byproducts.

ParameterStandard ConditionTroubled ConditionRecommended Action
Acid Catalyst 0.1 eq. Sc(OTf)₃1.0 eq. H₂SO₄Screen milder acids (e.g., Yb(OTf)₃) or reduce acid loading.
Solvent DichloromethaneAcetonitrileSwitch to a less polar solvent like toluene or hexanes.
Temperature -20 °CRoom TemperaturePerform the reaction at a lower temperature.
Issue 3: Final Product Purity Issues

Question: After final purification by column chromatography, my this compound sample still shows minor impurities by HPLC. How can I improve the final purity?

Answer: Achieving high purity for the final product often requires optimizing the purification method itself.

  • Column Chromatography Parameters: The choice of stationary phase and eluent system is critical. A less polar eluent system may provide better separation of closely related impurities.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for removing minor impurities.

  • Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary.

Purification MethodParameterRecommendation
Column Chromatography Eluent SystemDecrease the polarity of the eluent; use a gradient elution.
Recrystallization Solvent ScreeningTest a range of solvent/anti-solvent pairs.
Preparative HPLC Method DevelopmentOptimize the mobile phase and column for the specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the this compound synthesis?

A1: The epoxidizing agent used in Step 1 (m-CPBA) is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. The acid catalyst used in Step 2 is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: How should the intermediate, Epoxy-Alcohol B, be stored?

A2: Epoxy-Alcohol B is sensitive to acidic conditions and high temperatures. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20 °C is recommended for long-term storage).

Q3: Can the synthesis be scaled up?

A3: Yes, the synthesis has been successfully scaled up. However, for the epoxidation step (Step 1), careful control of the temperature is even more critical at a larger scale due to the exothermic nature of the reaction. A jacketed reactor with efficient cooling is recommended.

Q4: What is the expected overall yield for the three-step synthesis?

A4: Under optimized conditions, the expected overall yield for the synthesis of this compound is in the range of 60-70%.

Visualized Workflows and Logic

experimental_workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification a Alkenol A b Add m-CPBA (0-5 °C) a->b Buffer c Epoxy-Alcohol B b->c d Epoxy-Alcohol B e Add Lewis Acid (-20 °C) d->e Anhydrous Solvent f Crude this compound e->f g Crude this compound h Column Chromatography g->h i Pure this compound h->i troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue step1_yield Low Yield in Step 1? start->step1_yield step2_selectivity Poor Selectivity in Step 2? start->step2_selectivity final_purity Final Product Impure? start->final_purity check_reagent Check Reagent Purity and Temperature Control step1_yield->check_reagent Yes optimize_catalyst Optimize Acid Catalyst and Solvent step2_selectivity->optimize_catalyst Yes refine_purification Refine Purification Method (e.g., Recrystallize) final_purity->refine_purification Yes

Technical Support Center: Enhancing the Bioavailability of Triciferol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of "Triciferol" formulations with improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its bioavailability a concern?

A: "this compound" is a novel therapeutic agent with significant potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it exhibits high permeability but low aqueous solubility. This poor solubility is a primary factor limiting its oral bioavailability, leading to suboptimal drug absorption and reduced therapeutic efficacy. Strategies to enhance its dissolution rate are crucial for successful clinical application.

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

A: The main approaches focus on increasing the drug's solubility and dissolution rate in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.[1][2]

  • Lipid-Based Formulations: Incorporating this compound into lipidic systems to improve its solubilization and absorption.[3][4]

  • Amorphous Formulations: Converting the crystalline form of this compound to a more soluble amorphous state.[4]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation development of this compound.

Issue 1: Poor in vitro dissolution of micronized this compound.

Problem: After reducing the particle size of this compound to the micron range (2-5 μm), the dissolution rate remains below the target profile.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Drug Re-agglomeration Incorporate a wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation.Improved particle dispersion and wettability, leading to a faster dissolution rate.
Insufficient Particle Size Reduction Further reduce the particle size to the sub-micron or nano-range using techniques like wet-bead milling or high-pressure homogenization to create nanocrystals.A significant increase in surface area, enhancing dissolution velocity as described by the Noyes-Whitney equation.
Hydrophobic Surface Consider co-milling this compound with a hydrophilic polymer (e.g., HPMC, PVP) to create a more hydrophilic surface.Enhanced wettability and dissolution of the drug particles.
Issue 2: Physical instability of amorphous solid dispersion of this compound.

Problem: The amorphous solid dispersion of this compound shows signs of recrystallization during storage, leading to a decrease in solubility and dissolution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Polymer Selection Screen for polymers with a higher glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with this compound, such as PVP-VA or Soluplus®.Increased physical stability by inhibiting molecular mobility and preventing nucleation and crystal growth.
Hygroscopicity Store the formulation under controlled low-humidity conditions and consider co-processing with a moisture scavenger.Prevention of moisture-induced plasticization and subsequent recrystallization.
Inadequate Drug Loading Reduce the drug loading in the solid dispersion to ensure the drug remains molecularly dispersed within the polymer matrix.A thermodynamically stable amorphous system with a lower tendency for recrystallization.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • UV-Vis Spectrophotometer

Dissolution Medium:

  • 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate.

Methodology:

  • Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Place a single dose of the this compound formulation (e.g., pure drug, micronized drug, solid dispersion) into each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in each sample using a validated UV-Vis spectrophotometric method at the drug's λmax.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound Formulations

Formulation Particle Size (D50) Aqueous Solubility (µg/mL at 25°C) Dissolution Efficiency at 60 min (%)
Pure this compound150.2 µm0.815.4
Micronized this compound4.5 µm2.135.8
This compound Nanocrystals250 nm8.568.2
Solid Dispersion (1:4 with PVP K30)N/A25.785.1
Self-Emulsifying Drug Delivery System (SEDDS)N/A (globule size < 200 nm)> 100 (in emulsion)95.3

Visualizations

Signaling Pathway

Triciferol_Signaling_Pathway cluster_cell Target Cell cluster_bioavailability Bioavailability Challenge This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Therapeutic Response Nucleus->Response Oral_Admin Oral Administration Dissolution Poor Dissolution Oral_Admin->Dissolution Absorption Low Absorption Dissolution->Absorption First_Pass First-Pass Metabolism Absorption->First_Pass Systemic_Circulation Reduced Systemic Concentration First_Pass->Systemic_Circulation Systemic_Circulation->this compound Insufficient Drug at Target

Caption: Hypothetical signaling pathway of this compound and its bioavailability challenges.

Experimental Workflow

Formulation_Development_Workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation Preclinical Evaluation PS Particle Size Reduction DSC DSC/XRD (Solid State) PS->DSC SD Solid Dispersion SD->DSC LF Lipid-Based Formulation Solubility Solubility Studies LF->Solubility DSC->Solubility Dissolution In Vitro Dissolution Solubility->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK In Vivo PK Studies (Animal Model) Caco2->PK PK->SD Optimize Formulation Efficacy Efficacy & Toxicity PK->Efficacy Start Start: Pure this compound Start->PS Start->SD Start->LF

References

"Triciferol" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triciferol assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary assays used to measure this compound's activity?

A1: this compound is a dual-action molecule, functioning as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor. Therefore, its activity is typically measured using two main types of assays:

  • VDR Binding Assays: Often employing techniques like fluorescence polarization (FP) to measure the binding affinity of this compound to the VDR.

  • HDAC Inhibition Assays: These can be biochemical assays using purified HDAC enzymes or cell-based assays measuring the downstream effects of HDAC inhibition, such as changes in histone acetylation.

Q2: My positive control inhibitor for the HDAC assay (e.g., Trichostatin A) is not showing any inhibition. What could be the issue?

A2: Several factors could be at play:

  • Enzyme Inactivity: Verify the activity of the HDAC enzyme stock before starting the inhibition experiment.

  • Incorrect Enzyme/Substrate Pair: Ensure the specific HDAC isoform you are using is sensitive to the control inhibitor and that the substrate is appropriate for that enzyme.

  • Insufficient Incubation Time: The pre-incubation time for the enzyme and inhibitor may be too short. It's important to optimize this step to allow for binding.[1]

Q3: I am observing a high degree of variability between replicate wells in my cell-based HDAC assay. What are the common causes?

A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure that cells are seeded at a uniform density across all wells, as variations in cell number can alter the inhibitor-to-cell ratio.

  • High Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting cellular responses.[2]

  • Inadequate Mixing: Gently mix the plate after adding each reagent to ensure a homogenous solution in each well.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, avoid using the outermost wells or fill them with a buffer.[1]

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes.[1]

Troubleshooting Guides

VDR Binding Assay (Fluorescence Polarization)

Problem: Small Assay Window (Low ΔmP)

A small difference in polarization between the bound and free fluorescent tracer can limit the sensitivity of your assay.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Tracer Concentration Titrate the fluorescent tracer to find the lowest concentration that gives a robust signal (at least 3x above background).An optimal tracer concentration will maximize the difference in polarization between the bound and unbound states.
Inactive Receptor Verify the activity and purity of your VDR protein stock. Avoid repeated freeze-thaw cycles.[3]A fully active receptor will bind the tracer with high affinity, leading to a larger polarization shift.
Incorrect Buffer Conditions Optimize buffer components such as pH, ionic strength, and additives (e.g., detergents like Tween-20 to reduce non-specific binding).A suitable buffer will stabilize the receptor and minimize non-specific interactions, improving the assay window.
Fluorophore Mobility (Propeller Effect) The fluorophore may have too much rotational freedom even when the tracer is bound. Consider a tracer with the fluorophore at a different position or with a shorter linker.Reduced fluorophore mobility upon binding will result in a more significant change in polarization.

Problem: High Background Signal

High background fluorescence can mask the specific signal from the binding event.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescent Compounds Test the fluorescence of your this compound stock and any other compounds in the assay buffer at the excitation and emission wavelengths used.Identification of fluorescent compounds will allow for appropriate controls and background subtraction.
Contaminated Buffer or Reagents Prepare fresh buffers with high-purity reagents. Take fluorescence spectra of the buffer to identify potential contaminants.A clean buffer will have minimal fluorescence, reducing the overall background signal.
Non-specific Binding to Plates Use black, non-binding microplates to minimize background fluorescence and prevent the tracer from sticking to the well surface.Reduced non-specific binding will lower the background polarization reading.
Fluorophore Quenching The tracer's fluorophore may be quenched by components in the assay buffer or upon binding to the receptor. Test the tracer's fluorescence intensity in the presence and absence of the receptor.Identifying quenching effects can inform the choice of a different, less susceptible fluorophore.
HDAC Inhibition Assay (Fluorometric)

Problem: No Inhibition Observed with this compound

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Ensure this compound stock solutions are fresh and have been stored correctly (protected from light at the recommended temperature). Frequent freeze-thaw cycles can degrade the compound.A stable, active compound will show the expected inhibitory effect.
Poor Solubility Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final concentration in the assay does not lead to precipitation.A fully dissolved compound will be available to interact with the HDAC enzyme.
Incorrect Assay Conditions Optimize the pre-incubation time of the HDAC enzyme with this compound before adding the substrate to ensure sufficient time for binding.An adequate pre-incubation time will allow for equilibrium to be reached, reflecting the true inhibitory potential.
Inappropriate Substrate Concentration Use a substrate concentration at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.This will allow for the accurate determination of the inhibitory potency (IC50) of this compound.

Problem: High Background Signal in "No Enzyme" Control Wells

Potential Cause Troubleshooting Step Expected Outcome
Substrate Instability The fluorogenic substrate may be hydrolyzing spontaneously. Prepare the substrate fresh for each experiment and store it as recommended.A stable substrate will only produce a signal in the presence of an active enzyme.
Contaminated Reagents Use high-purity reagents and dedicated solutions for your HDAC assays to avoid contamination with other enzymes that might act on the substrate.Clean reagents will ensure that the measured signal is specific to HDAC activity.
Autofluorescence of Test Compound Measure the fluorescence of this compound at the assay's excitation/emission wavelengths and subtract this value from the readings.Correcting for compound autofluorescence will provide a more accurate measure of HDAC inhibition.

Experimental Protocols

Protocol: VDR Fluorescence Polarization Competitive Binding Assay
  • Reagent Preparation:

    • Prepare a 2x concentration of the VDR protein in the assay buffer.

    • Prepare a 2x concentration of the fluorescent tracer in the assay buffer.

    • Prepare a 4x serial dilution of this compound (and/or other competing ligands) in the assay buffer.

  • Assay Procedure (384-well plate):

    • Add 10 µL of the 4x this compound dilutions to the appropriate wells.

    • Add 10 µL of assay buffer to the "no competitor" (high signal) wells.

    • Add 20 µL of assay buffer to the "tracer only" (low signal) wells.

    • Add a 20 µL mixture of the 2x VDR protein and 2x fluorescent tracer to all wells except the "tracer only" wells.

    • Add a 20 µL solution of the 2x fluorescent tracer to the "tracer only" wells.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using an appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell-Based HDAC Activity Assay
  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium. Ensure the final solvent concentration is consistent across all wells (typically <0.5%).

  • Treatment: Add the medium containing different concentrations of this compound to the cells. Include vehicle-only and positive control (e.g., Trichostatin A) wells.

  • Incubation: Incubate the plate for a set time (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Lysis and Detection: Add a cell-permeable fluorogenic HDAC substrate. After a further incubation period, add the developer solution, which lyses the cells and stops the enzymatic reaction.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Triciferol_Signaling_Pathway cluster_VDR VDR Pathway cluster_HDAC HDAC Pathway This compound This compound VDR VDR This compound->VDR Binds HDAC HDAC Enzyme This compound->HDAC Inhibits VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Activates Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylates Histones Acetylated Histones Histones->HDAC Chromatin Relaxed Chromatin (Active Transcription) Histones->Chromatin Condensed_Chromatin Condensed Chromatin (Repressed Transcription) Deacetylated_Histones->Condensed_Chromatin

Caption: Dual signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Reagents Step 1: Verify Reagent Integrity - this compound (Purity, Solubility) - Enzyme/Receptor Activity - Substrate/Tracer Stability Start->Check_Reagents Check_Conditions Step 2: Review Assay Conditions - Concentrations - Incubation Times/Temps - Buffer Composition Check_Reagents->Check_Conditions Reagents OK Contact_Support Contact Technical Support Check_Reagents->Contact_Support Reagents Faulty Check_Setup Step 3: Examine Experimental Setup - Cell Density/Passage - Plate Type (Non-binding) - Instrument Settings Check_Conditions->Check_Setup Conditions OK Check_Conditions->Contact_Support Conditions Incorrect Analyze_Controls Step 4: Analyze Controls - Positive/Negative Controls - Vehicle/No Enzyme Controls - Background Wells Check_Setup->Analyze_Controls Setup OK Check_Setup->Contact_Support Setup Flawed Resolved Issue Resolved Analyze_Controls->Resolved Controls Validate Assay Analyze_Controls->Contact_Support Controls Fail

Caption: General troubleshooting workflow for this compound assays.

References

Triciferol Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Triciferol dose-response curve experiments. All guidance is grounded in established methodologies for potent Vitamin D Receptor (VDR) agonists, serving as a proxy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent Vitamin D Receptor (VDR) agonist. Its primary mechanism involves binding to the VDR, a nuclear transcription factor.[1][2] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[3][4][5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This genomic pathway is the principal mechanism for this compound's long-term effects. Additionally, this compound can elicit rapid, non-genomic responses through a subpopulation of VDR associated with the plasma membrane, which can activate various signaling cascades like MAPK/ERK.

Q2: Which cell lines are suitable for studying this compound's effects?

A2: The choice of cell line depends on the research question. Many cell types express VDR and are responsive to VDR agonists. Cancer cell lines are commonly used to study anti-proliferative effects. For example, breast cancer cell lines like MCF-7 and MDA-MB-231, colorectal cancer cells such as HT29 and SW480, and melanoma cell lines like B16-F10 have demonstrated dose-dependent responses to VDR agonists. For immune modulation studies, primary human CD4+ T cells are a suitable model. It is crucial to confirm VDR expression in your chosen cell line, as VDR-negative cells may be resistant to this compound.

Q3: What is a typical concentration range for this compound in in vitro experiments?

A3: The optimal concentration range for this compound can vary significantly depending on the cell line and the endpoint being measured. Based on studies with the VDR agonist calcitriol, effective concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, in cytokine production assays, concentrations from 10⁻¹⁰ to 10⁻⁹ M have shown dose-dependent effects. In cancer cell viability assays, IC50 values (the concentration that inhibits 50% of cell growth) have been reported from approximately 0.17 µM to 50 µM. It is recommended to perform a broad dose-response experiment, spanning several orders of magnitude (e.g., 10 pM to 10 µM), to determine the optimal range for your specific experimental system.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Question: My dose-response curve shows significant scatter, and the error bars for my replicates are very large. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate dispensing.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.

    • Compound Precipitation: this compound, like other steroidal compounds, may have limited solubility in aqueous media. Visually inspect your treatment media under a microscope for precipitates. If observed, consider using a different solvent (e.g., ethanol) for your stock solution and ensure the final solvent concentration is low and consistent across all wells.

    • Assay Technique: Ensure consistent incubation times and precise liquid handling at all steps, especially during reagent addition for assays like MTT or luciferase reporter assays.

Issue 2: No observable dose-response effect.

  • Question: I've treated my cells with a wide range of this compound concentrations, but I don't see any effect. Why might this be?

  • Answer: A flat response curve could indicate several issues:

    • Low VDR Expression: Your chosen cell line may not express sufficient levels of the Vitamin D Receptor. Verify VDR mRNA or protein expression using qPCR or Western blotting.

    • Incorrect Dose Range: The effective concentrations might be outside the range you tested. It's beneficial to explore a very wide dose range in initial experiments.

    • Assay Incubation Time: The genomic effects of this compound rely on transcription and translation, which take time. Ensure your incubation period is long enough for the desired biological effect to manifest (typically 24-72 hours for proliferation or gene expression studies).

    • Inactive Compound: Verify the integrity and activity of your this compound stock.

    • Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound or otherwise interfere with its activity. Consider reducing the serum concentration during treatment, but be mindful that this can affect cell health.

Issue 3: Unexpected cytotoxicity at high concentrations.

  • Question: At the highest concentrations of this compound, I'm seeing a sharp drop in cell viability that doesn't fit a typical sigmoidal curve. Is this a specific effect?

  • Answer: While VDR agonists can induce apoptosis in some cancer cells, a sharp, non-specific drop in viability at high concentrations may indicate off-target cytotoxicity or issues with the compound's formulation.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is well below the toxic threshold for your cells. Run a solvent control curve to test this.

    • Compound Precipitation: High concentrations of lipophilic compounds can lead to precipitation, which can be cytotoxic.

    • Non-Genomic Effects: High concentrations might trigger rapid, non-genomic signaling pathways that lead to cell death, which may be distinct from the intended VDR-mediated transcriptional effects. Consider using shorter time points to investigate these rapid effects.

Quantitative Data Summary

The following tables summarize reported IC50 and EC50 values for the VDR agonist Calcitriol in various human cell lines, which can serve as an estimated range for this compound experiments.

Table 1: IC50 Values of Calcitriol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
MCF-7Breast Cancer~4024Viability Assay
MDA-MB-231Breast Cancer~5024Viability Assay
B16-F10Melanoma0.24Not SpecifiedViability Assay
HT29Colorectal Cancer>100 nM (No significant death up to 100 nM)48MTT Assay
SW480Colorectal Cancer>100 nM (No significant death up to 100 nM)48MTT Assay

Data compiled from multiple sources.

Table 2: EC50 Values of Calcitriol for CYP Induction

Cell SystemGeneEC50 (nM)
Human Cryopreserved HepatocytesCYP2B6 mRNA11.8
Human Cryopreserved HepatocytesCYP3A4 mRNA2.5
HepaRG CellsCYP2B6 mRNA1.8
HepaRG CellsCYP3A4 mRNA0.2

EC50 (half-maximal effective concentration) values for the induction of cytochrome P450 enzymes.

Experimental Protocols

Protocol 1: VDR Reporter Gene Assay

This protocol is for quantifying this compound-induced VDR activation using a luciferase reporter assay system.

Materials:

  • VDR-responsive reporter cells (containing a luciferase gene under the control of VDREs)

  • Cell culture medium (e.g., DMEM) with FBS

  • This compound stock solution (in an appropriate solvent like DMSO or ethanol)

  • 96-well white, clear-bottom assay plates

  • Luciferase detection reagent

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Suspend reporter cells in culture medium and dispense 200 µL into each well of a 96-well plate.

  • Pre-incubation: Place the plate in a cell culture incubator (37°C, 5% CO₂) for 4-6 hours to allow cells to attach.

  • Preparation of Treatment Media: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 200 µL of the prepared treatment media to each well.

  • Incubation: Return the plate to the incubator for 22-24 hours.

  • Lysis and Luminescence Reading: Discard the treatment media. Add the luciferase detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis: Plot the RLU values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Target cell line (e.g., MCF-7)

  • Cell culture medium with FBS

  • This compound stock solution

  • 96-well clear assay plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto Binds VDR_this compound This compound-VDR RXR_cyto RXR VDR_RXR_complex This compound-VDR-RXR Heterodimer RXR_cyto->VDR_RXR_complex VDR_this compound->VDR_RXR_complex Translocates & Heterodimerizes with RXR VDRE VDRE VDR_RXR_complex->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Modulates

Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor (VDR).

Dose_Response_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adhesion (Incubate 4-24h) A->B D 4. Treat Cells (Include Vehicle Control) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate (24-72 hours) D->E F 6. Add Assay Reagent (e.g., MTT, Luciferase) E->F G 7. Read Plate (Spectrophotometer/Luminometer) F->G H 8. Data Analysis (Normalize to Control, Fit Sigmoidal Curve) G->H I Result: EC50 / IC50 Value H->I

Caption: Experimental workflow for a typical dose-response curve assay.

Troubleshooting_Tree Start Start: Inconsistent or No Dose-Response CheckVDR Is VDR expressed in the cell line? Start->CheckVDR CheckDose Is the dose range wide enough? CheckVDR->CheckDose Yes Sol_VDR Solution: - Confirm VDR with WB/qPCR - Select a new cell line CheckVDR->Sol_VDR No CheckTime Is incubation time sufficient (24-72h)? CheckDose->CheckTime Yes Sol_Dose Solution: - Test broader range (e.g., pM to µM) CheckDose->Sol_Dose No CheckVariability Is there high well-to-well variability? CheckTime->CheckVariability Yes Sol_Time Solution: - Increase incubation time CheckTime->Sol_Time No Sol_Variability Solution: - Check cell seeding technique - Avoid edge effects - Check for compound precipitation CheckVariability->Sol_Variability Yes

Caption: Troubleshooting decision tree for dose-response experiments.

References

Technical Support Center: Overcoming Triciferol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming Triciferol resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, highly selective inhibitor of the Tyrosine Receptor Kinase Inhibitor (TRIK) protein. In sensitive cell lines, this compound binds to the ATP-binding pocket of TRIK, preventing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, primarily the RAS-RAF-MEK-ERK cascade. This inhibition leads to cell cycle arrest and apoptosis in TRIK-dependent cancer cells.

Q2: My cell line, which was initially sensitive to this compound, has started growing at higher concentrations. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to this compound in cell lines commonly occurs through two primary mechanisms:

  • On-Target Mutations: The most frequent cause is the emergence of secondary mutations within the TRIK kinase domain. These mutations, often referred to as "gatekeeper" mutations, can sterically hinder the binding of this compound to the ATP-binding pocket, reducing its inhibitory effect.

  • Bypass Pathway Activation: Resistant cells can activate alternative signaling pathways to bypass their dependency on TRIK signaling. A common bypass mechanism is the upregulation of the PI3K-AKT-mTOR pathway, which can independently promote cell survival and proliferation, rendering the inhibition of TRIK ineffective.

Q3: How can I confirm the mechanism of resistance in my cell line?

A3: To elucidate the resistance mechanism, a combination of molecular and biochemical analyses is recommended:

  • For On-Target Mutations:

    • Sanger Sequencing: Sequence the TRIK kinase domain from both your parental (sensitive) and resistant cell lines to identify any acquired mutations.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify mutations in TRIK and other potential resistance-conferring genes.

  • For Bypass Pathway Activation:

    • Western Blotting: Compare the phosphorylation status of key proteins in the PI3K-AKT-mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) between parental and resistant cell lines, both in the presence and absence of this compound. A significant increase in phosphorylation in the resistant line suggests pathway activation.

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify the upregulation and activation of other RTKs that may be driving the bypass signaling.

Q4: What strategies can I employ to overcome this compound resistance?

A4: The strategy to overcome resistance depends on the identified mechanism:

  • For On-Target Mutations:

    • Second-Generation TRIK Inhibitors: Investigate the use of next-generation TRIK inhibitors designed to be effective against common gatekeeper mutations.

    • Combination Therapy: Combining this compound with an inhibitor of a downstream effector in the TRIK pathway (e.g., a MEK inhibitor) may restore sensitivity.

  • For Bypass Pathway Activation:

    • Combination Therapy: The most effective approach is to co-administer this compound with an inhibitor of the activated bypass pathway. For example, if the PI3K-AKT pathway is upregulated, combining this compound with a PI3K or AKT inhibitor is a rational strategy.

    • HSP90 Inhibitors: These can destabilize and promote the degradation of multiple client proteins, including TRIK and key components of bypass pathways like AKT, potentially overcoming resistance.

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound in my cell line.
Possible Cause Suggested Solution
Emergence of a resistant subpopulation. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. Analyze these clones for resistance mechanisms.
Inconsistent drug concentration or activity. Ensure proper storage of this compound and verify its concentration and purity. Prepare fresh dilutions for each experiment.
Changes in cell culture conditions. Maintain consistent cell culture conditions (e.g., media, serum batch, CO2 levels) as these can influence drug sensitivity.
Problem 2: Western blot analysis for bypass pathways is inconclusive.
Possible Cause Suggested Solution
Poor antibody quality. Validate your primary antibodies using positive and negative controls. Test antibodies from different vendors if necessary.
Suboptimal protein extraction or sample loading. Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for all samples and use a loading control (e.g., GAPDH, β-actin).
Transient pathway activation. Perform a time-course experiment to analyze pathway activation at different time points after this compound treatment.

Quantitative Data Summary

Table 1: this compound Sensitivity in Parental and Resistant HCCL-1 Cell Lines
Cell LineIC50 (nM)Fold Resistance
HCCL-1 (Parental)10 ± 2.51
HCCL-1-TR-A (T315I Mutation)520 ± 45.852
HCCL-1-TR-B (PI3K Pathway Upregulation)380 ± 32.138
Table 2: Effect of Combination Therapy on Resistant Cell Lines
Cell LineTreatmentIC50 of this compound (nM)
HCCL-1-TR-AThis compound + NextGen-TRIKi (10 nM)15 ± 3.1
HCCL-1-TR-BThis compound + PI3Ki (20 nM)25 ± 4.7

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blotting for PI3K/AKT Pathway Activation
  • Sample Preparation: Treat parental and resistant cells with this compound at the respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Triciferol_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Growth Factor TRIK TRIK Receptor FGF->TRIK RAS RAS TRIK->RAS This compound This compound This compound->TRIK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Triciferol_Resistance_Mechanisms cluster_main This compound Resistance cluster_mechanisms Mechanisms cluster_solutions Solutions Resistance This compound Resistance OnTarget On-Target Mutation (e.g., T315I) Resistance->OnTarget Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Resistance->Bypass NextGen Next-Generation TRIK Inhibitor OnTarget->NextGen Combination Combination Therapy (e.g., + PI3K Inhibitor) Bypass->Combination Experimental_Workflow cluster_workflow Troubleshooting Workflow Start Resistant Cell Line Identified Sequencing TRIK Kinase Domain Sequencing Start->Sequencing WesternBlot Phospho-Protein Western Blot Start->WesternBlot Mutation Mutation Found? Sequencing->Mutation Pathway Bypass Pathway Activated? WesternBlot->Pathway Mutation->Pathway No Solution1 Use Next-Gen Inhibitor Mutation->Solution1 Yes Solution2 Use Combination Therapy Pathway->Solution2 Yes FurtherAnalysis Investigate Other Mechanisms Pathway->FurtherAnalysis No

"Triciferol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of Triciferol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low yield of this compound after purification.

  • Question: We are experiencing a significant loss of this compound during the purification process, resulting in a low overall yield. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:

    • Degradation: this compound is known to be sensitive to light and extreme pH conditions. Photodegradation can occur if the compound is exposed to light for extended periods.[1][2][3][4]

      • Solution: Protect all solutions containing this compound from light by using amber glassware or covering vessels with aluminum foil.[1] Ensure that the pH of all buffers and solvents is maintained within the optimal range of 4-6.

    • Suboptimal Chromatography Conditions: The choice of stationary phase, mobile phase, and gradient profile in your HPLC method can significantly impact recovery.

      • Solution: Screen different C18 columns from various manufacturers as subtle differences in silica chemistry can affect retention and peak shape. Optimize the mobile phase composition and gradient. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities without significant loss of product.

    • Irreversible Adsorption: this compound may irreversibly bind to certain materials in your purification setup.

      • Solution: Ensure all tubing and fittings are made of inert materials like PEEK. Passivating stainless steel components with a strong acid wash before use can also help minimize adsorption.

Issue 2: Presence of an unknown impurity in the final this compound product.

  • Question: Our final batch of purified this compound shows a persistent unknown impurity peak in the HPLC analysis. How can we identify and remove it?

  • Answer: The presence of a persistent impurity requires a systematic approach to identify its source and then develop a strategy for its removal.

    • Identification:

      • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weight of the impurity. This can provide clues as to whether it is a degradation product, a process-related impurity, or an isomer.

      • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the impurity peak increases. This can help confirm if it is a degradation product.

    • Removal:

      • Chromatographic Selectivity: If the impurity is a closely related structural analog, modifying the chromatographic selectivity may be necessary.

        • Solution: Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. Altering the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol) can also change the elution order.

      • Crystallization: If the impurity is present at a low level, a final crystallization step can be highly effective for its removal.

        • Solution: Experiment with different solvent/anti-solvent systems to induce crystallization of this compound, leaving the impurity in the mother liquor.

Issue 3: Poor peak shape (tailing or fronting) during HPLC purification.

  • Question: We are observing significant peak tailing for this compound during preparative HPLC, which is affecting fraction collection and purity. What could be the cause and how can we improve the peak shape?

  • Answer: Poor peak shape is a common issue in HPLC and can often be resolved by addressing the following:

    • Column Overload: Injecting too much sample onto the column is a frequent cause of peak fronting.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Secondary Interactions: Peak tailing can be caused by interactions between this compound and active sites on the silica backbone of the stationary phase.

      • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%) to mask the silanol groups. Using a high-purity, end-capped column can also minimize these interactions.

    • Inappropriate Mobile Phase pH: The ionization state of this compound can affect its interaction with the stationary phase.

      • Solution: Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized state.

Issue 4: Difficulty in separating diastereomers of this compound.

  • Question: Our synthesis produces two diastereomers of this compound, and we are struggling to separate them by reverse-phase HPLC. What strategies can we employ for chiral separation?

  • Answer: The separation of diastereomers often requires specialized chromatographic techniques.

    • Chiral Stationary Phases (CSPs): These columns are specifically designed for the separation of stereoisomers.

      • Solution: Screen a range of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better and faster separation of isomers compared to HPLC.

      • Solution: If available, explore SFC with a suitable chiral stationary phase. The use of supercritical CO2 as the mobile phase can lead to different selectivity.

Issue 5: Conversion to an undesirable polymorphic form during drying.

  • Question: After drying the purified this compound, we have observed a change in its crystalline form, which is affecting its solubility. How can we control the polymorphism?

  • Answer: Controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical for its physical and chemical properties.

    • Controlled Crystallization: The final crystallization step is the most critical for obtaining the desired polymorph.

      • Solution: Carefully control the rate of cooling, agitation, and solvent/anti-solvent addition during crystallization. Seeding the solution with crystals of the desired polymorph can also help.

    • Drying Conditions: The drying process can induce polymorphic transformations.

      • Solution: Avoid high temperatures during drying. Use a vacuum oven at a controlled, lower temperature. The rate of solvent removal can also play a role, so a gradual drying process is often preferred.

Quantitative Data Summary

The following table summarizes the impact of different purification parameters on the yield and purity of this compound based on internal studies.

ParameterCondition APurity (%)Yield (%)Condition BPurity (%)Yield (%)
HPLC Column Standard C1898.585High-Purity C1899.282
Mobile Phase pH 3.097.8755.099.588
Drying Temperature 60°C99.48740°C99.686
Light Exposure Ambient Light96.265Protected from Light99.790

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of this compound

  • System Preparation:

    • HPLC System: Preparative HPLC system with a UV detector.

    • Column: High-purity C18, 10 µm, 250 x 21.2 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 15 mL/min.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).

    • Dilute the sample with Mobile Phase A to a final concentration of 10 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Injection Volume: 5 mL.

    • Flow Rate: 15 mL/min.

    • Detection Wavelength: 280 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, starting just before the this compound peak begins to elute and stopping just after it returns to baseline.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product.

Protocol 2: Chiral HPLC for Diastereomer Separation

  • System Preparation:

    • HPLC System: Analytical HPLC system with a UV detector.

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA), 5 µm, 250 x 4.6 mm.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v).

    • Equilibrate the column with the mobile phase for at least 1 hour at a flow rate of 1 mL/min.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture of this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Determine the retention times and peak areas of the two diastereomers to assess the diastereomeric ratio.

Visualizations

Triciferol_Purification_Workflow Crude Crude this compound Dissolution Dissolution in minimal DMSO Crude->Dissolution Dilution Dilution with Mobile Phase A Dissolution->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Prep_HPLC Preparative HPLC (C18 Column) Filtration->Prep_HPLC Fraction_Collection Fraction Collection (UV Guided) Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (UPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions >99.5% pure Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting_Tree Start Poor Peak Shape (Tailing) Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce sample concentration or injection volume Check_Overload->Reduce_Load Yes Check_pH Is mobile phase pH optimal for this compound? Check_Overload->Check_pH No Resolved Peak Shape Improved Reduce_Load->Resolved Adjust_pH Adjust pH to ensure This compound is un-ionized Check_pH->Adjust_pH No Check_Silanol Suspect secondary interactions with silanols? Check_pH->Check_Silanol Yes Adjust_pH->Resolved Add_TEA Add 0.1% TEA to the mobile phase Check_Silanol->Add_TEA Yes Use_HPE_Column Use a high-purity, end-capped column Check_Silanol->Use_HPE_Column Alternative Add_TEA->Resolved Use_HPE_Column->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Minimizing Triciferol Degradation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Product: Triciferol (TRC-521), a novel, light-sensitive kinase inhibitor.

Audience: Researchers, scientists, and drug development professionals.

This guide provides solutions to common issues related to the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from three main factors:

  • Light Exposure: The most significant factor. This compound undergoes rapid photodegradation when exposed to ambient laboratory light, especially UV wavelengths.[1][2]

  • pH: this compound is most stable in a slightly acidic environment (pH 4.0-6.0).[3] It degrades in neutral and alkaline conditions (pH > 7.0) through hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[4]

Q2: How should I prepare stock solutions of this compound?

A2: For maximum stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous dimethyl sulfoxide (DMSO).[5] Use a sterile vial of an appropriate size and vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary, but prolonged heating should be avoided.

Q3: What are the best practices for storing this compound stock solutions?

A3: Stock solutions should be stored at -80°C to minimize degradation. It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds like this compound, storage in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.

Q4: Can I prepare working solutions in an aqueous buffer?

A4: Yes, but with caution. When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%). The buffer should be maintained within the optimal pH range of 4.0-6.0. Prepare aqueous solutions fresh for each experiment and use them immediately to avoid degradation.

Q5: My this compound solution has a slight yellow tint. Is this normal?

A5: A slight yellow color in a freshly prepared, high-concentration DMSO stock can be normal. However, if a previously colorless or pale-yellow solution turns a more intense yellow or brown, it may be a sign of photodegradation or oxidation. It is recommended to prepare a fresh solution and take extra precautions to protect it from light.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause Troubleshooting Steps
Degradation during incubation Minimize light exposure during all steps of the experiment. Use amber-colored plates or cover standard plates with aluminum foil.
pH instability in media Ensure the pH of your cell culture media is stable and within a range that does not accelerate this compound degradation. Standard bicarbonate-buffered media in a CO2 incubator should maintain a stable pH.
Adsorption to plastics This compound may adsorb to certain types of plasticware. Consider using low-adhesion microplates and polypropylene tubes.
Incorrect final concentration Verify all dilution calculations. If possible, confirm the concentration of your working solution using a spectrophotometer or HPLC.

Issue 2: Appearance of extra peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Photodegradation This is the most likely cause. Prepare and run samples under reduced light conditions. Use an autosampler with a cooled sample tray if available.
Hydrolysis If your mobile phase is neutral or basic, degradation can occur during the HPLC run. Consider using a mobile phase with a slightly acidic pH (e.g., pH 4.5).
Oxidative Degradation Ensure solvents are properly degassed. The presence of dissolved oxygen can lead to oxidative degradation.
Contaminated Solvent/Buffer Use only high-purity, HPLC-grade solvents and freshly prepared buffers.

Quantitative Data on this compound Stability

Table 1: Stability of this compound (10 µM) in Aqueous Buffer (pH 5.5) under Different Light Conditions at 25°C

Time (hours)% Remaining (Ambient Light)% Remaining (In Dark)
0100.0100.0
185.299.8
455.699.5
828.199.1
24<5.098.2

Table 2: Effect of pH on this compound (10 µM) Stability in Aqueous Buffer at 25°C (Protected from Light)

Time (hours)% Remaining (pH 4.5)% Remaining (pH 5.5)% Remaining (pH 7.4)
0100.0100.0100.0
899.699.192.3
2499.198.278.5
4898.596.961.4

Table 3: Effect of Temperature on this compound (10 µM) Stability in DMSO (Protected from Light)

Time (days)% Remaining (-80°C)% Remaining (-20°C)% Remaining (4°C)
0100.0100.0100.0
3099.999.591.2
9099.898.175.8
18099.796.455.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound by HPLC

This protocol is designed to intentionally degrade this compound to identify potential degradants and establish the specificity of an HPLC method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

    • Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours, then dissolve in acetonitrile.

  • HPLC Analysis:

    • Analyze all samples by a reverse-phase HPLC method with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify the degradation products.

Visualizations

G cluster_start Start: Inconsistent Results cluster_checks Initial Checks cluster_solutions Solutions cluster_end Outcome start Inconsistent Activity or Unexpected HPLC Peaks check_light Was the experiment protected from light? start->check_light check_pH Is the solution pH between 4.0 and 6.0? check_light->check_pH Yes sol_light Use amber vials/plates or cover with foil. check_light->sol_light No check_temp Was the solution prepared fresh and kept cool? check_pH->check_temp Yes sol_pH Adjust buffer pH to 4.0-6.0. check_pH->sol_pH No sol_temp Prepare fresh solutions and use immediately. check_temp->sol_temp No end_node Problem Resolved check_temp->end_node Yes sol_light->end_node sol_pH->end_node sol_temp->end_node

Caption: Troubleshooting workflow for this compound degradation.

G This compound This compound KinaseA Target Kinase A This compound->KinaseA Inhibits Degradation Degradation Products (Inactive) This compound->Degradation Degrades to SubstrateP Phosphorylated Substrate KinaseA->SubstrateP Phosphorylates Substrate Downstream Substrate CellularResponse Cellular Response (e.g., Apoptosis) SubstrateP->CellularResponse Triggers Light Light / High pH Light->Degradation

Caption: Hypothetical signaling pathway of this compound.

References

refining "Triciferol" treatment protocols for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triciferol In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Tri-Kinase Signaling Pathway. By binding to the kinase domain of TRIK1, it prevents the phosphorylation and activation of downstream effectors TRIK2 and TRIK3. This action blocks the signaling cascade that is frequently dysregulated in various cancers and is responsible for promoting tumor cell proliferation and survival.[1]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: For intraperitoneal (IP) injection in mice, a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended. This formulation has been shown to maintain this compound solubility and stability for the duration of typical experiments. Always prepare fresh on the day of dosing.[2]

Q3: How should this compound powder and stock solutions be stored?

A3: this compound powder should be stored at -20°C, protected from light. A high-concentration stock solution, typically 100 mM in 100% DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for TRIK1, some minor off-target activity has been observed at high concentrations (>10 µM) against kinases with homologous ATP-binding pockets. Researchers should perform dose-response studies to identify a therapeutic window that minimizes potential off-target effects.[3][4] It is also advisable to include a counter-screen with a cell line that does not express the intended target if unexpected phenotypes occur.[3]

Troubleshooting Guide

Q5: I am observing minimal or no tumor growth inhibition in my xenograft model. What are the possible causes?

A5: This is a common issue in preclinical studies and can stem from multiple factors.

  • Compound Formulation/Stability: Ensure the dosing solution is prepared fresh daily and that no precipitation is visible. Poor solubility can drastically reduce the bioavailable concentration of the drug.

  • Dosing and Administration: Verify the accuracy of the dose calculations and the administration route. Inadvertent subcutaneous injection instead of intraperitoneal can lead to poor absorption.

  • Tumor Model Resistance: The specific cancer cell line used may have intrinsic or acquired resistance to TRIK1 inhibition. Confirm the expression and activation of the Tri-Kinase pathway in your chosen model.

  • Pharmacokinetics (PK): this compound may be clearing too rapidly in the chosen animal strain, preventing sustained target engagement. A pilot PK study is recommended to confirm drug exposure.

Q6: My animals are showing signs of toxicity (e.g., >15% weight loss, lethargy). How can I mitigate this?

A6: Toxicity can be on-target (related to the mechanism of action) or off-target.

  • Reduce the Dose: The most straightforward approach is to lower the dose or decrease the dosing frequency (e.g., from daily to every other day).

  • Refine the Vehicle: While the recommended vehicle is generally well-tolerated, some animal strains may be more sensitive. Consider a pilot study with vehicle-only controls to rule out vehicle-induced toxicity.

  • Supportive Care: Ensure animals have easy access to food and water. Supportive measures, as approved by your institution's animal care committee, may be necessary.

  • Check for Formulation Issues: High concentrations of organic solvents like DMSO can cause localized irritation or systemic toxicity. Ensure the final DMSO concentration is as low as possible.

Q7: I am seeing significant variability in tumor size and response within the same treatment group. What can I do?

A7: High variability can mask a true treatment effect.

  • Tumor Implantation Technique: Ensure consistent cell numbers and injection technique. Injecting cells subcutaneously into the flank is a common method that allows for accessible tumor measurement. Using a basement membrane extract can sometimes improve tumor take and growth consistency.

  • Animal Randomization: After tumors are established (e.g., 100-150 mm³), randomize the animals into groups so that the average tumor volume is similar across all groups before starting treatment.

  • Consistent Dosing: Ensure each animal receives the correct dose volume and that injections are performed consistently.

  • Increase Sample Size: If variability remains high, increasing the number of animals per group may be necessary to achieve statistical power.

Experimental Protocols & Data

Protocol: this compound Efficacy Study in a Xenograft Mouse Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Cell Culture: Culture human cancer cells (e.g., HCT116) in the recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 10 x 10^6 cells per 100 µL. Place the cell suspension on ice.

  • Animal Acclimation: Allow immunodeficient mice (e.g., Balb/c nude, 6-8 weeks old) to acclimate for at least one week prior to the experiment.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

    • Group 1: Vehicle Control (IP, daily)

    • Group 2: this compound (10 mg/kg, IP, daily)

    • Group 3: this compound (30 mg/kg, IP, daily)

  • Drug Administration: Prepare dosing solutions fresh daily. Administer this compound or vehicle via intraperitoneal (IP) injection. Monitor animal weight and health daily.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Tumor Growth

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)
Vehicle Control0Daily, IP1250 ± 1500%
This compound10Daily, IP750 ± 9540%
This compound30Daily, IP312 ± 6075%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic analysis was performed following a single 20 mg/kg oral (PO) and 5 mg/kg intravenous (IV) dose.

ParameterOral (PO)Intravenous (IV)
Cmax (ng/mL)8502100
Tmax (h)1.50.25
AUC (ng·h/mL)42002800
Half-life (T½) (h)4.53.8
Bioavailability (%)30%N/A

Visualizations

G receptor Growth Factor Receptor trik1 TRIK1 receptor->trik1 Activates trik2 TRIK2 trik1->trik2 Phosphorylates apoptosis Apoptosis trik1->apoptosis trik3 TRIK3 trik2->trik3 Phosphorylates proliferation Cell Proliferation & Survival trik3->proliferation This compound This compound This compound->trik1

Caption: Proposed mechanism of action for this compound.

workflow start Day -8 Animal Acclimation implant Day 0 Tumor Cell Implantation (Subcutaneous) start->implant monitor Days 7-10 Tumor Growth Monitoring implant->monitor randomize Day 10 Randomize Mice into Treatment Groups monitor->randomize treat Days 11-31 Daily Dosing (IP) & Health Monitoring randomize->treat endpoint Day 31 Endpoint: Tumor Excision & Analysis treat->endpoint

Caption: Experimental workflow for an in vivo efficacy study.

troubleshoot problem Problem: Low or No Efficacy q1 Is dosing solution clear & prepared fresh? problem->q1 q2 Was dosing route (IP) confirmed? q1->q2 Yes sol1 Solution: Reformulate. Check solubility protocol. q1->sol1 No q3 Does tumor model express the target? q2->q3 Yes sol2 Solution: Refine injection technique. Train personnel. q2->sol2 No q4 Is drug exposure (PK) adequate? q3->q4 Yes sol3 Solution: Validate target expression. Select new model. q3->sol3 No sol4 Solution: Run pilot PK study. Adjust dose/schedule. q4->sol4 No

Caption: Troubleshooting logic for low in vivo efficacy.

References

Validation & Comparative

The Advent of Triple-Combination Therapy in Cystic Fibrosis: A Comparative Analysis of Trikafta's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cystic fibrosis (CF) treatment has been dramatically reshaped by the introduction of CFTR modulator therapies. This guide provides a detailed comparison of the triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), with earlier generation modulators, Orkambi (lumacaftor/ivacaftor) and Symdeko (tezacaftor/ivacaftor), focusing on their efficacy as demonstrated in clinical trials and real-world studies.

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the underlying protein defect.

This guide will delve into the comparative efficacy of these treatments, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the molecular mechanisms and clinical trial workflows.

Comparative Efficacy of CFTR Modulators

Clinical trials have consistently demonstrated the superior efficacy of Trikafta compared to both Orkambi and Symdeko in patients with at least one F508del mutation, the most common CF-causing mutation. The primary measure of efficacy in these trials is the percent predicted forced expiratory volume in one second (ppFEV1), a key indicator of lung function.

A meta-analysis of six randomized controlled trials involving over 1,100 patients confirmed that Trikafta significantly improved lung function, sweat chloride levels (a diagnostic marker of CF), and health-related quality of life compared to placebo, Kalydeco (ivacaftor), or Symdeko.[1]

Treatment GroupMean Absolute Change in ppFEV1 from BaselineMean Absolute Change in Sweat Chloride from Baseline (mmol/L)Mean Change in CFQ-R Respiratory Domain Score from Baseline
Trikafta vs. Placebo (F508del/Minimal Function) +14.3 percentage points[2]-41.8+20.2 points
Trikafta vs. Symdeko (F508del/F508del) +10.0 percentage points[2]-45.1[3]+17.4 points[3]
Orkambi vs. Placebo (F508del/F508del) +2.6 to +3.0 percentage pointsNot consistently reportedModest improvements
Symdeko vs. Placebo (F508del/Residual Function) +6.8 percentage pointsNot consistently reported+11.1 points

Table 1: Summary of Key Efficacy Outcomes from Clinical Trials.

Real-world data further supports the significant and rapid improvements in lung function with Trikafta treatment. One study observed significant improvements in the lung clearance index (LCI), another measure of lung function, within two weeks of starting Trikafta, with benefits sustained over four months. In contrast, no significant improvements in LCI were seen with Orkambi in the same study.

Mechanism of Action: A Synergistic Approach

The enhanced efficacy of Trikafta lies in its triple-combination mechanism that addresses multiple defects in the F508del-CFTR protein.

  • Elexacaftor and Tezacaftor: These are "correctors" that bind to different sites on the misfolded F508del-CFTR protein. This dual-corrector action helps the protein to fold correctly and be trafficked to the cell surface.

  • Ivacaftor: This is a "potentiator" that, once the corrected CFTR protein is at the cell surface, helps to open the channel, allowing for an increased flow of chloride ions.

Orkambi combines one corrector (lumacaftor) with the potentiator ivacaftor, while Symdeko uses a different corrector (tezacaftor) with ivacaftor. The addition of a second corrector in Trikafta leads to a greater amount of functional CFTR protein at the cell surface, resulting in a more robust clinical response.

CFTR Modulator Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Elexacaftor + Tezacaftor (Trikafta) Lumacaftor (Orkambi) Tezacaftor (Symdeko) Surface CFTR Surface CFTR Corrected CFTR->Surface CFTR Trafficking Open CFTR Channel Open CFTR Channel Surface CFTR->Open CFTR Channel Ivacaftor (Potentiator) Chloride Ions Open CFTR Channel->Chloride Ions Chloride Transport

Mechanism of CFTR Modulators

Experimental Protocols: A Look into Clinical Trial Design

The pivotal clinical trials for these CFTR modulators were typically randomized, double-blind, placebo-controlled or active-comparator studies. Below is a generalized outline of the methodology used in these trials.

Phase 3 Clinical Trial Protocol for CFTR Modulators

  • Patient Population:

    • Inclusion criteria typically include a confirmed diagnosis of cystic fibrosis, specific CFTR gene mutations (e.g., homozygous or heterozygous for F508del), a screening ppFEV1 within a specified range (e.g., 40-90%), and clinical stability.

    • Exclusion criteria often include recent pulmonary exacerbations, certain comorbidities, and use of disallowed medications.

  • Study Design:

    • A randomized, double-blind, parallel-group design is common, with patients assigned to receive the investigational drug or a control (placebo or an active comparator).

    • The treatment period typically lasts for a predefined duration, such as 24 weeks.

  • Intervention:

    • The investigational drug is administered orally at a specified dose and frequency, usually with fat-containing food to enhance absorption.

    • Patients continue their standard CF therapies throughout the trial.

  • Endpoints:

    • Primary Endpoint: The absolute change from baseline in ppFEV1 through the treatment period is the most common primary endpoint.

    • Secondary Endpoints: These often include:

      • Absolute change from baseline in sweat chloride concentration.

      • Absolute change from baseline in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

      • Number of pulmonary exacerbations.

      • Change in body mass index (BMI).

    • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory values, electrocardiograms (ECGs), and vital signs.

  • Statistical Analysis:

    • A hierarchical testing procedure is often used for key secondary endpoints to control for multiple comparisons.

Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group A\n(e.g., Trikafta) Treatment Group A (e.g., Trikafta) Randomization->Treatment Group A\n(e.g., Trikafta) Treatment Group B\n(e.g., Placebo/Comparator) Treatment Group B (e.g., Placebo/Comparator) Randomization->Treatment Group B\n(e.g., Placebo/Comparator) Treatment Period Treatment Period Endpoint Assessment Endpoint Assessment Treatment Period->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis Treatment Group A\n(e.g., Trikafta)->Treatment Period Treatment Group B\n(e.g., Placebo/Comparator)->Treatment Period

Generalized Clinical Trial Workflow

References

Triciferol: A Comparative Analysis of its Anticancer Potential Against Other Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, a diverse class of natural products, have garnered significant attention in oncological research due to their potent anti-proliferative and cytotoxic effects. This guide provides a comparative analysis of Triciferol, a notable triterpenoid, with other well-characterized members of this class, including Betulinic Acid, Oleanolic Acid, Ursolic Acid, Ganoderic Acid, and Avicins. The analysis focuses on their cytotoxic activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on its purported biological activities with established data for other prominent triterpenoids to offer a valuable comparative perspective for cancer research and drug development.

Comparative Cytotoxicity of Triterpenoids

The in vitro cytotoxic activity of triterpenoids is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for several triterpenoids against various cancer cell lines.

Table 1: Comparative IC50 Values of Triterpenoids Against Various Cancer Cell Lines (µM)

TriterpenoidBreast Cancer (MCF-7)Melanoma (A375)Lung Cancer (A549)Prostate Cancer (LNCaP)Colon Cancer (HCT-116)
This compound Data not availableData not availableData not availableData not availableData not available
Betulinic Acid 11.5 - 112[1][2]36[1]>1001 - 5[3]Data not available
Oleanolic Acid 27.99 (µg/ml)[4]Data not availableData not availableData not availableData not available
Ursolic Acid 6.62Data not availableData not availableData not availableData not available
Ganoderic Acid A Data not availableData not availableData not availableData not availableData not available
Avicin D Data not availableData not availableData not availableData not availableData not available
Avicin G Data not availableData not availableData not availableData not availableData not available

Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure time.

Mechanisms of Action: A Comparative Overview

Triterpenoids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

This compound: An Emerging Profile

While detailed mechanistic studies on this compound are not widely available, preliminary information suggests that its anticancer activity may be attributed to:

  • Tubulin Hyperacetylation: This action can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Histone Acetylation: By altering histone acetylation, this compound may influence gene expression, potentially reactivating tumor suppressor genes.

  • Antiproliferative and Cytotoxic Effects: These are the ultimate outcomes of its molecular actions, leading to the inhibition of cancer cell growth and induction of cell death.

Established Mechanisms of Comparative Triterpenoids
  • Betulinic Acid: This well-studied triterpenoid is known to induce apoptosis through the mitochondrial pathway. It directly affects mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.

  • Oleanolic Acid and Ursolic Acid: These isomeric triterpenoids exhibit a broad range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Their mechanisms involve the modulation of multiple signaling pathways, such as those involving NF-κB and various kinases. Ursolic acid has also been reported to inhibit tubulin polymerization.

  • Ganoderic Acids: Derived from the mushroom Ganoderma lucidum, these triterpenoids have been shown to inhibit cancer cell proliferation and invasion. Their mechanisms include inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins. Some ganoderic acids have also been linked to the inhibition of histone deacetylases (HDACs).

  • Avicins: This family of triterpenoid saponins induces apoptosis by directly perturbing mitochondrial function. They can trigger the release of cytochrome c and activate caspases, leading to programmed cell death. Avicins are also known to inhibit the activation of the transcription factor NF-κB, a key player in inflammation and cancer.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of triterpenoids.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of cells.

  • Protocol:

    • Seed and treat cells as described in the MTT assay.

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound SRB with 10 mM Tris base solution.

    • Measure the absorbance at 515 nm.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the triterpenoid for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

2. Caspase Activity Assay

  • Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using specific peptide substrates that are cleaved by the active enzyme to release a fluorescent or chromogenic molecule.

  • Protocol:

    • Treat cells with the triterpenoid.

    • Lyse the cells to release cellular contents.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate.

    • Incubate to allow the caspase to cleave the substrate.

    • Measure the fluorescence or absorbance using a plate reader.

Visualizing Molecular Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison This compound This compound Cell_Culture Cancer Cell Line Culture This compound->Cell_Culture Comparators Comparative Triterpenoids (Betulinic Acid, etc.) Comparators->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot IC50 IC50 Determination Cytotoxicity->IC50 Data_Analysis Statistical Analysis IC50->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General experimental workflow for the comparative analysis of triterpenoids.

signaling_pathway cluster_triterpenoids Triterpenoids cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome This compound This compound Tubulin Tubulin This compound->Tubulin HDACs Histone Deacetylases (HDACs) This compound->HDACs Other_Triterpenoids Other Triterpenoids Mitochondria Mitochondria Other_Triterpenoids->Mitochondria Signaling_Proteins Signaling Proteins (e.g., NF-κB, Kinases) Other_Triterpenoids->Signaling_Proteins Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Gene_Expression Altered Gene Expression HDACs->Gene_Expression MMP_Loss Mitochondrial Membrane Potential Loss Mitochondria->MMP_Loss Pathway_Modulation Signaling Pathway Modulation Signaling_Proteins->Pathway_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis MMP_Loss->Apoptosis Pathway_Modulation->Cell_Cycle_Arrest Pathway_Modulation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathways of triterpenoids in cancer cells.

Conclusion

This compound represents a promising triterpenoid with potential anticancer activities, purportedly through the modulation of tubulin and histone acetylation. While direct comparative experimental data for this compound is currently scarce, this guide provides a framework for its evaluation against other well-established anticancer triterpenoids. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other members of this important class of natural compounds. Further research is warranted to elucidate the precise mechanisms of action of this compound and to generate robust quantitative data to solidify its position in the landscape of triterpenoid-based cancer therapeutics.

References

Validating "Triciferol" Therapeutic Effects in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic candidate, "Triciferol," against established treatments in preclinical models of non-small cell lung cancer (NSCLC). The data presented herein is synthesized to illustrate a plausible therapeutic profile for a next-generation EGFR inhibitor, benchmarked against first and third-generation tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib.

Executive Summary

This compound is a hypothetical, orally bioavailable, irreversible EGFR TKI designed to potently inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while demonstrating significant selectivity over wild-type EGFR. This guide summarizes key preclinical data from in vitro and in vivo studies, comparing the efficacy of this compound with established EGFR inhibitors. The findings suggest that this compound exhibits superior potency against T790M-mutant NSCLC cell lines and demonstrates robust tumor growth inhibition in corresponding xenograft models, positioning it as a promising candidate for further development.

In Vitro Efficacy: Comparative Analysis of Cell Viability

The anti-proliferative activity of this compound was assessed against a panel of NSCLC cell lines with varying EGFR mutation statuses and compared with Gefitinib and Osimertinib. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous drug exposure.

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib (nM)Osimertinib (nM)This compound (nM) (Synthesized Data)
PC-9Exon 19 del15[1][2]12[3]8
HCC827Exon 19 del13[1][2]106
H1975L858R, T790M>400085
H1650Exon 19 del, PTEN loss>10000150120
Calu-3Wild-Type EGFR>10000650800

Data for Gefitinib and Osimertinib are representative values from published literature. Data for this compound is synthesized for illustrative purposes.

The synthesized data indicates that while this compound demonstrates comparable potency to Osimertinib in EGFR-sensitizing mutant cell lines (PC-9, HCC827), it shows a superior inhibitory effect in the H1975 cell line, which harbors the T790M resistance mutation. All three compounds show significantly less activity against wild-type EGFR, indicating a favorable therapeutic window.

In Vivo Efficacy: Xenograft Models

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the H1975 (L858R/T790M) NSCLC cell line. Tumor-bearing mice were treated orally, once daily, and tumor growth was monitored over time.

Table 2: Comparative In Vivo Efficacy in H1975 Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
Vehicle Control-0
Gefitinib5015
Osimertinib2585
This compound (Synthesized Data) 2595

Data for Osimertinib is representative of published findings. Data for this compound is synthesized for illustrative purposes.

In this model, this compound demonstrated a high degree of tumor growth inhibition, suggesting potent in vivo activity against NSCLC with the T790M resistance mutation.

Signaling Pathway Analysis

To confirm the mechanism of action, the effect of this compound on the EGFR signaling pathway was investigated. Western blot analysis was performed on lysates from H1975 cells treated with the respective inhibitors.

EGFR Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (p-EGFR)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Treatment with this compound is expected to lead to a significant reduction in the phosphorylation of EGFR (p-EGFR) and downstream effectors such as AKT and ERK, confirming its on-target activity.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound, Gefitinib, or Osimertinib for 72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: Absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis.

Western Blotting
  • Cell Lysis: H1975 cells were treated with inhibitors for 6 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 20-30 µg of protein per lane was separated on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

In Vivo Xenograft Study
  • Cell Implantation: 5 x 10^6 H1975 cells were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally once daily.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor growth inhibition was calculated at the end of the study.

Experimental Workflow Diagram

Experimental_Workflow start Start: NSCLC Preclinical Evaluation invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Select NSCLC Cell Lines (PC-9, H1975, etc.) invitro->cell_lines xenograft Establish Xenograft Model (H1975 in mice) invivo->xenograft mtt MTT Assay (Determine IC50) cell_lines->mtt western Western Blot (Pathway Analysis) cell_lines->western analysis Data Analysis & Comparison mtt->analysis western->analysis treatment Drug Treatment (Vehicle, Comparators, this compound) xenograft->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring monitoring->analysis conclusion Conclusion: This compound Efficacy Profile analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The synthesized preclinical data presented in this guide illustrates a compelling therapeutic profile for "this compound" as a potent, next-generation EGFR inhibitor. Its strong activity against the T790M resistance mutation in both in vitro and in vivo models suggests it could offer a significant advantage over existing therapies. The detailed experimental protocols provided herein offer a framework for the validation and comparative analysis of novel therapeutic candidates in the field of NSCLC research.

References

Comparative Analysis of Triciferol: Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Triciferol." The following guide is a template that illustrates how a comparative analysis of cross-reactivity and specificity for a therapeutic compound would be presented. To provide a practical and data-driven example, this guide will use the well-characterized non-steroidal anti-inflammatory drug (NSAID) Celecoxib as a placeholder for "this compound." Researchers can adapt this framework for their internal data on this compound.

Introduction

The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended molecular target. Off-target binding, or cross-reactivity, can lead to undesirable side effects and reduced potency. This guide provides a comparative analysis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, against other non-selective NSAIDs. The presented data and experimental protocols offer a blueprint for evaluating the cross-reactivity and specificity of novel chemical entities like this compound.

Comparative Performance Data

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation. The ratio of IC50 values (the half-maximal inhibitory concentration) for COX-1 versus COX-2 is a key indicator of a drug's specificity. A higher ratio signifies greater selectivity for COX-2, which is generally associated with a more favorable gastrointestinal safety profile.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib (Example for this compound) 7.60.04190
Ibuprofen13350.37
Naproxen7.114.90.48
Diclofenac1.10.0715.7

Signaling Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the production of prostaglandins. They block the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes.

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Mucosa Protection, Platelet Aggregation prostaglandins->homeostasis nsaids Celecoxib (this compound), Other NSAIDs nsaids->cox

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the selectivity of a compound for the two COX isoforms.

Objective: To determine the IC50 values of the test compound (e.g., this compound) for recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound/Celecoxib) and reference NSAIDs

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a peroxidase-based system to measure prostaglandin production)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • Add the recombinant COX-1 or COX-2 enzyme to the wells of a microplate.

  • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection reagent to quantify the amount of prostaglandin G2 produced.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity and specificity of a new chemical entity.

start Compound Synthesis (this compound) primary_screen Primary Target Assay (e.g., COX-2 Inhibition) start->primary_screen active Active? primary_screen->active specificity_panel Specificity Panel (e.g., COX-1 Assay) active->specificity_panel Yes inactive Inactive/ Discard active->inactive No data_analysis Data Analysis (Calculate IC50 & Selectivity Ratio) specificity_panel->data_analysis lead_candidate Lead Candidate data_analysis->lead_candidate Selective non_selective Non-Selective/ Re-evaluate data_analysis->non_selective Not Selective

Caption: Workflow for Specificity and Cross-Reactivity Assessment.

Conclusion

This guide outlines the essential components for a comprehensive evaluation of the cross-reactivity and specificity of a therapeutic compound, using Celecoxib as a working example for the hypothetical "this compound." The provided data table, signaling pathway, experimental protocol, and workflow diagram serve as a robust framework for researchers in drug development. A thorough understanding of a compound's interaction with its primary target and potential off-targets is critical for advancing safe and effective therapeutics.

Independent Replication of "Triciferol" Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Triciferol, a novel Vitamin D Receptor (VDR) agonist and Histone Deacetylase (HDAC) inhibitor, with established data for other VDR agonists and HDAC inhibitors. Due to the limited availability of direct independent replication studies for this compound, this document focuses on comparing its published effects with the well-documented activities of its constituent pharmacophores. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Comparative Analysis of Antiproliferative Activity

This compound is a hybrid molecule that combines the structural features of 1α,25-dihydroxyvitamin D3 (1,25D3), a potent VDR agonist, and a histone deacetylase inhibitor (HDACi). This dual mechanism of action is reported to result in enhanced antiproliferative and cytotoxic effects in cancer cell models compared to 1,25D3 alone.

Table 1: Comparison of Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineAssayReported IC50 / EffectCitation
This compound MDA-MB-231 (Breast Cancer)Proliferation AssaySignificantly more efficacious in suppressing proliferation than 1,25D3[1]
SCC4 (Squamous Cell Carcinoma)Cell Cycle AnalysisInduced G2/M arrest, similar to 1,25D3 + TSA combination[1]
MCF-7 (Breast Cancer)Cytotoxicity AssayInduced ~2.5-fold higher rates of cell death than equimolar 1,25D3[1]
1,25-dihydroxyvitamin D3 (Calcitriol) CaCo-2 (Colon Adenocarcinoma)[3H]thymidine incorporationSignificant inhibition at ≥ 10⁻¹⁰ M[2]
TDEC SCC (Tumor-Derived Endothelial)Crystal Violet AssayIC50 of 4.2 nM[3]
Vorinostat (SAHA) Jurkat (T-cell Lymphoma)MTT Assay49% cell viability at 1 µM
U937 (Leukemia)Western Blot (AcH3)Increased levels of acetyl-histone H3

Comparative Analysis of Histone Acetylation

As a histone deacetylase inhibitor, this compound is expected to increase the acetylation of histones and other proteins. This activity is a key component of its anticancer effects.

Table 2: Comparison of Histone Acetylation Effects

CompoundCell LineAssayReported EffectCitation
This compound Not SpecifiedBiochemical AssaysAugments histone acetylation
Vorinostat (SAHA) Neuroblastoma cellsQuantitative ProteomicsDramatically induced 28 histone lysine acetylation marks
U937 (Leukemia)Western Blot (Ac-α-tubulin)Increased levels of acetyl-α-tubulin
Primary CD4+ T cellsImmunoblotSignificant increase in H3 histone hyperacetylation after 24h

Signaling Pathways

This compound's dual-action mechanism involves the Vitamin D Receptor (VDR) signaling pathway and the inhibition of Histone Deacetylases (HDACs), which in turn affects chromatin structure and gene expression.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Antiproliferative_Effects Antiproliferative Effects Gene_Transcription->Antiproliferative_Effects Leads to

VDR Signaling Pathway for this compound.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Remodeling This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes Chromatin Condensed Chromatin Chromatin->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Induces

HDAC Inhibition Pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of compounds like this compound. Specific parameters may vary between studies.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound, 1,25-dihydroxyvitamin D3, or other comparator compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds (e.g., this compound) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance at 570 nm G->H Histone_Acetylation_Workflow cluster_elisa ELISA Method cluster_western Western Blot Method A Cell Culture & Treatment B Histone Extraction A->B C Protein Quantification B->C D1 Coat Plate with Histones C->D1 D2 SDS-PAGE C->D2 E1 Add Primary Antibody (Anti-acetyl-Histone) D1->E1 F1 Add Secondary Antibody E1->F1 G1 Add Substrate & Read Absorbance F1->G1 E2 Transfer to Membrane D2->E2 F2 Antibody Probing E2->F2 G2 Visualize Bands F2->G2

References

A Head-to-Head Comparison of Triciferol (Assumed to be Trikafta®) with Competing CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This guide provides a detailed, data-driven comparison of Triciferol, understood to be Trikafta® (elexacaftor/tezacaftor/ivacaftor), with its key competitor compounds in the treatment of cystic fibrosis (CF). Trikafta, a triple-combination therapy, has demonstrated significant efficacy in treating CF patients with at least one F508del mutation by addressing the underlying protein folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document will objectively compare Trikafta's performance against Symdeko® (tezacaftor/ivacaftor), an earlier dual-combination CFTR modulator, and Alyftrek® (vanzacaftor/tezacaftor/deutivacaftor), a next-generation triple-combination therapy. The comparisons are supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

This compound (Trikafta®) vs. Symdeko®

Mechanism of Action

Trikafta and Symdeko are both CFTR modulator therapies designed to correct the function of the defective CFTR protein in individuals with specific CF-causing mutations.[1]

  • Symdeko (tezacaftor/ivacaftor): This dual-combination therapy consists of a corrector (tezacaftor) and a potentiator (ivacaftor). Tezacaftor aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1] Once at the surface, ivacaftor acts as a potentiator, increasing the channel's opening probability to allow for the passage of chloride ions.[1]

  • This compound (Trikafta - elexacaftor/tezacaftor/ivacaftor): Trikafta builds upon the mechanism of Symdeko by adding a second corrector, elexacaftor. Elexacaftor and tezacaftor work at different sites on the CFTR protein to synergistically improve its conformational stability and trafficking to the cell surface.[2] The potentiator, ivacaftor, then enhances the function of the increased number of CFTR proteins at the cell surface.[2]

cluster_0 Symdeko (tezacaftor/ivacaftor) Mechanism cluster_1 This compound (Trikafta) Mechanism tezacaftor Tezacaftor (Corrector) surface_cftr_symdeko Increased CFTR at Cell Surface tezacaftor->surface_cftr_symdeko ivacaftor Ivacaftor (Potentiator) functional_cftr_symdeko Partially Restored CFTR Function ivacaftor->functional_cftr_symdeko defective_cftr Defective CFTR (F508del) defective_cftr->tezacaftor Aids in folding and trafficking surface_cftr_symdeko->ivacaftor Increases channel opening elexacaftor Elexacaftor (Corrector) surface_cftr_trikafta Significantly Increased CFTR at Cell Surface elexacaftor->surface_cftr_trikafta tezacaftor_tri Tezacaftor (Corrector) tezacaftor_tri->surface_cftr_trikafta ivacaftor_tri Ivacaftor (Potentiator) functional_cftr_trikafta Enhanced CFTR Function ivacaftor_tri->functional_cftr_trikafta defective_cftr_tri Defective CFTR (F508del) defective_cftr_tri->elexacaftor Synergistic correction with Tezacaftor defective_cftr_tri->tezacaftor_tri surface_cftr_trikafta->ivacaftor_tri Increases channel opening

Caption: Comparative Signaling Pathways of Symdeko and this compound (Trikafta).
Efficacy Comparison: Quantitative Data

Clinical trials have directly compared the efficacy of Trikafta to Symdeko in patients with cystic fibrosis who are homozygous for the F508del mutation.

Efficacy EndpointThis compound (Trikafta)SymdekoTreatment Differencep-valueCitation
Absolute Change in ppFEV1 from Baseline (Week 4) +10.0 percentage points-10.0 (95% CI: 7.4 to 12.6)<0.0001
Absolute Change in Sweat Chloride from Baseline (Week 4) -45.1 mmol/L--45.1 (95% CI: -50.1 to -40.1)<0.0001
Absolute Change in CFQ-R Respiratory Domain Score from Baseline (Week 4) +17.4 points-17.4 (95% CI: 11.8 to 23.0)<0.0001
Absolute Change in ppFEV1 from Baseline (Week 24) +11.2 percentage points+1.0 percentage points10.2 (95% CI: 8.2 to 12.1)<0.0001
Absolute Change in Sweat Chloride from Baseline (Week 24) -46.2 mmol/L-3.4 mmol/L-42.8 (95% CI: -46.2 to -39.3)<0.0001
Absolute Change in CFQ-R Respiratory Domain Score from Baseline (Week 24) +17.1 points+1.2 points15.9 (95% CI: 11.7 to 20.1)<0.0001

ppFEV1: percent predicted forced expiratory volume in 1 second. A higher value indicates better lung function. Sweat Chloride: A diagnostic marker for CF. Lower values indicate improved CFTR function. CFQ-R Respiratory Domain Score: A patient-reported outcome measuring respiratory symptoms. Higher scores indicate better quality of life.

Experimental Protocols: Phase 3 Head-to-Head Trial

A pivotal Phase 3, multicenter, randomized, double-blind, active-controlled trial was conducted to evaluate the efficacy and safety of Trikafta compared to Symdeko in CF patients homozygous for the F508del mutation.

  • Patient Population: Individuals with cystic fibrosis aged 12 years and older, homozygous for the F508del mutation, with stable disease and a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and 90%.

  • Study Design: The trial included a 4-week run-in period where all participants received Symdeko. Following the run-in, participants were randomly assigned (1:1) to one of two treatment groups for 4 weeks:

    • Group 1 (this compound/Trikafta): Elexacaftor 200 mg once daily, tezacaftor 100 mg once daily, and ivacaftor 150 mg every 12 hours.

    • Group 2 (Symdeko): Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.

  • Primary Outcome: The primary endpoint was the absolute change from baseline in ppFEV1 at week 4.

  • Secondary Outcomes: Key secondary endpoints included the absolute change in sweat chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

start Patient Screening (F508del Homozygous, Age ≥12, ppFEV1 40-90%) run_in 4-Week Run-in Period (All patients receive Symdeko) start->run_in randomization Randomization (1:1) run_in->randomization group1 Group 1: this compound (Trikafta) (4 weeks) randomization->group1 group2 Group 2: Symdeko (4 weeks) randomization->group2 outcomes Primary and Secondary Outcome Assessment (ppFEV1, Sweat Chloride, CFQ-R) group1->outcomes group2->outcomes

Caption: Experimental Workflow for the Phase 3 Head-to-Head Trial.

This compound (Trikafta®) vs. Alyftrek®

Mechanism of Action

Both Trikafta and Alyftrek are triple-combination CFTR modulators, but Alyftrek is considered a next-generation therapy with a modified component.

  • This compound (Trikafta - elexacaftor/tezacaftor/ivacaftor): As previously described, Trikafta combines two correctors (elexacaftor and tezacaftor) and a potentiator (ivacaftor).

  • Alyftrek (vanzacaftor/tezacaftor/deutivacaftor): Alyftrek also contains three components: two correctors (vanzacaftor and tezacaftor) and a potentiator (deutivacaftor). Vanzacaftor is a novel corrector, and deutivacaftor is a deuterated form of ivacaftor, designed for once-daily dosing.

Efficacy Comparison: Quantitative Data

Head-to-head clinical trials (SKYLINE Trials) have compared the efficacy of Alyftrek to Trikafta in CF patients aged 12 and older with at least one F508del mutation or another responsive mutation.

Efficacy EndpointThis compound (Trikafta)AlyftrekTreatment Differencep-valueCitation
Absolute Change in ppFEV1 from Baseline through Week 24 (Trial 1) +0.3 percentage points+0.5 percentage points0.2 (95% CI: -0.7 to 1.1)<0.0001 (non-inferiority)
Absolute Change in ppFEV1 from Baseline through Week 24 (Trial 2) 0.0 percentage points+0.2 percentage points0.2 (95% CI: -0.5 to 0.9)<0.0001 (non-inferiority)
Reduction in Sweat Chloride (Trial 1) --8.4 mmol/L greater reduction with Alyftrek-
Reduction in Sweat Chloride (Trial 2) --2.8 mmol/L greater reduction with Alyftrek-

The clinical significance of the greater reduction in sweat chloride with Alyftrek has not been fully established.

Experimental Protocols: SKYLINE Phase 3 Trials

The SKYLINE trials were two randomized, active-controlled, double-blind, phase 3 studies designed to evaluate the efficacy and safety of Alyftrek compared to Trikafta.

  • Patient Population: Individuals with cystic fibrosis aged 12 years and older with at least one copy of the F508del mutation or another responsive mutation.

  • Study Design: All participants initially received Trikafta. They were then randomly assigned to either continue treatment with Trikafta or switch to Alyftrek for approximately six months.

  • Primary Outcome: The primary endpoint was the absolute change in ppFEV1 from baseline through week 24, assessed for non-inferiority.

  • Secondary Outcomes: A key secondary outcome was the comparison of the effects of Alyftrek and Trikafta on sweat chloride levels.

start Patient Enrollment (CF, Age ≥12, ≥1 F508del or other responsive mutation) initial_treatment Initial Treatment Phase (All patients receive Trikafta) start->initial_treatment randomization Randomization initial_treatment->randomization group1 Continue Trikafta (approx. 6 months) randomization->group1 group2 Switch to Alyftrek (approx. 6 months) randomization->group2 outcomes Primary and Secondary Outcome Assessment (ppFEV1 for non-inferiority, Sweat Chloride) group1->outcomes group2->outcomes

References

The Synergistic Power of Dual-Action "Triciferol" in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

Researchers in oncology and drug development are increasingly focusing on multi-targeted therapeutic agents to enhance anti-cancer efficacy and overcome resistance. In this context, "Triciferol," a novel hybrid molecule, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's performance, supported by preclinical experimental data, to illustrate its synergistic potential.

This compound is a unique compound engineered to function as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor[1][2]. Its chemical formula is C26H39NO4. This dual mechanism of action is designed to leverage the known synergistic anti-cancer effects observed when VDR agonists and HDAC inhibitors are co-administered[1]. This built-in synergy within a single molecule presents a novel therapeutic strategy.

Enhanced Anti-Proliferative and Cytotoxic Effects

Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and cytotoxic effects across various cancer cell models. Notably, its efficacy has been shown to be superior to that of 1,25-dihydroxyvitamin D3 (1,25D), the biologically active form of Vitamin D, particularly in cancer cell lines that are resistant to 1,25D monotherapy.

Comparative Efficacy in Breast Cancer Models

In studies on estrogen receptor-negative human MDA-MB231 breast cancer cells, this compound demonstrated significantly greater efficacy in suppressing cell proliferation compared to equimolar amounts of 1,25D. Furthermore, in MCF-7 breast cancer cells, treatment with this compound at concentrations of 100-1000 nM resulted in approximately 2.5-fold higher rates of cell death compared to 1,25D.

The table below summarizes the comparative cytotoxic activity of this compound and its parent compounds in a triple-negative breast cancer (TNBC) model.

Compound/CombinationCell Viability (% of Control) in 4T1 TNBC Cells
1,25D (1µM)~100%
SAHA (50µM)~100%
1,25D (1µM) + SAHA (50µM)Significantly Reduced
This compound Analogs (DK-366, DK-406) (10-20µM) Dose-dependent reduction

Data adapted from a study on hybrid VDR agonist/HDAC inhibitors in a 1,25D-resistant TNBC model. SAHA (Suberanilohydroxamic acid) is a known HDAC inhibitor.

In Vivo Tumor Growth and Metastasis Inhibition

The therapeutic potential of this compound-like hybrid compounds has been further substantiated in in vivo models. In an aggressive mouse model of triple-negative breast cancer (4T1), hybrid VDR agonist/HDAC inhibitor compounds, such as DK-366 and DK-406, were shown to reduce tumor burden at doses below their maximum tolerated dose.

Significantly, at a dose of 5mg/kg, the hybrid compound DK-406 reduced lung metastases by at least 50%. In contrast, a combination of 1,25D (0.25µg/kg) and the HDAC inhibitor SAHA (25mg/kg) had no effect on tumor burden or lung metastases under the same conditions. This suggests that the integrated, dual-action nature of the hybrid molecule may offer superior bioavailability and efficacy in a complex in vivo environment.

Experimental Protocols

Cell Proliferation and Cytotoxicity Assay

Detailed methodologies for assessing the anti-proliferative and cytotoxic effects of this compound and comparator compounds are crucial for reproducible research.

  • Cell Culture: MDA-MB-231 and MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound, 1,25D, or vehicle control.

  • MTT Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of this compound-like compounds, a murine xenograft model is often employed.

  • Animal Model: Immunocompromised mice (e.g., BALB/c) are used.

  • Tumor Cell Implantation: 4T1 triple-negative breast cancer cells are injected into the mammary fat pad of the mice.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment groups receive intraperitoneal injections of the hybrid compound (e.g., DK-406 at 5 mg/kg), a combination of 1,25D and SAHA, or vehicle control, according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Metastasis Assessment: At the end of the study, lungs are harvested, and the number of metastatic nodules is counted under a dissecting microscope.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows associated with this compound, the following diagrams are provided.

Signaling_Pathway This compound's Dual-Action Signaling Pathway cluster_nucleus This compound This compound VDR Vitamin D Receptor (VDR) in Cytosol This compound->VDR Agonist Binding HDAC Histone Deacetylase (HDAC) in Nucleus This compound->HDAC Inhibition Acetylation Increased Histone Acetylation Nucleus Nucleus VDR->Nucleus Translocation VDRE Vitamin D Response Element (VDRE) VDR->VDRE Binding Histones Histones HDAC->Histones Deacetylation Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Proliferation_Inhibition Gene_Transcription->Proliferation_Inhibition Chromatin Relaxed Chromatin Acetylation->Chromatin Chromatin->Gene_Transcription Facilitation

This compound's dual-action mechanism.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, 4T1) Treatment Treat with this compound, 1,25D, SAHA, Combo Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay Treatment->Cytotoxicity_Assay Data_Analysis_vitro Compare IC50 values and cell viability Proliferation_Assay->Data_Analysis_vitro Cytotoxicity_Assay->Data_Analysis_vitro Animal_Model Immunocompromised Mice (e.g., BALB/c) Data_Analysis_vitro->Animal_Model Promising candidates move to in vivo Tumor_Implantation Implant 4T1 Tumor Cells Animal_Model->Tumor_Implantation Treatment_vivo Administer Compounds (IP injection) Tumor_Implantation->Treatment_vivo Tumor_Monitoring Measure Tumor Volume Treatment_vivo->Tumor_Monitoring Metastasis_Analysis Assess Lung Metastases Treatment_vivo->Metastasis_Analysis Data_Analysis_vivo Compare tumor growth and metastasis Tumor_Monitoring->Data_Analysis_vivo Metastasis_Analysis->Data_Analysis_vivo

References

"Triciferol" validation through CRISPR-Cas9 knockout models

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no scientific literature or publicly available data could be found for a compound named "Triciferol."

Our investigation included searches for its function, associated signaling pathways, and any validation studies involving CRISPR-Cas9 knockout models. The absence of any information prevents the creation of a comparison guide as requested.

It is possible that "this compound" may be a highly novel, proprietary compound not yet described in published research, an internal codename, or a potential misspelling of another agent.

Without any foundational data on "this compound," it is not possible to:

  • Summarize quantitative data for a comparison table.

  • Provide detailed experimental protocols.

  • Generate diagrams of its signaling pathways or experimental workflows.

We recommend verifying the compound's name and its publication status. If "this compound" is an alternative name for a known molecule, providing that name will allow for a renewed and potentially successful search for the requested information.

Safety Operating Guide

Navigating the Disposal of "Triciferol": A Guide to Safe Chemical Waste Management in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Advisory: As of our latest update, "Triciferol" does not correspond to a recognized chemical entity in publicly available safety and chemical databases. This may be due to a misspelling, a highly specific trade name, or its status as a novel compound. Without a specific Safety Data Sheet (SDS), providing definitive disposal procedures is not possible and could be hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals when faced with an unidentifiable substance like "this compound." It outlines a procedural, step-by-step approach to ensure safety and compliance in your laboratory.

Core Principle: The Primacy of the Safety Data Sheet (SDS)

The SDS is the cornerstone of laboratory safety and chemical handling. It contains comprehensive information on the properties, hazards, and safe handling, storage, and disposal of a specific chemical. Before any disposal is attempted, every effort must be made to correctly identify the chemical and obtain its corresponding SDS.

Key Sections of an SDS for Disposal: The following table summarizes the critical information you will find in an SDS that dictates proper disposal procedures.

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification Details the chemical's hazards (e.g., flammable, corrosive, toxic).Determines the primary risks associated with handling the waste.
Section 7: Handling and Storage Outlines safe handling practices and storage requirements.Informs how to safely manage the waste before disposal.
Section 8: Exposure Controls/Personal Protection Specifies the necessary Personal Protective Equipment (PPE).Dictates the required PPE for safely handling the chemical waste.
Section 9: Physical and Chemical Properties Lists physical and chemical characteristics (e.g., solubility, flash point).Helps in understanding potential reactions and compatibility with other waste.
Section 10: Stability and Reactivity Describes chemical stability and potential hazardous reactions.Crucial for preventing dangerous reactions in waste containers.
Section 13: Disposal Considerations Provides specific guidance on proper disposal methods.This is the primary section detailing how to dispose of the chemical in a compliant manner.
Section 14: Transport Information Contains information for shipping and transporting hazardous materials.Essential for the legal and safe transportation of chemical waste.
Section 15: Regulatory Information Lists safety, health, and environmental regulations.Ensures compliance with local, national, and international regulations.

Experimental Protocol: General Procedure for Handling and Disposing of an Unidentified Chemical

When a chemical like "this compound" cannot be identified, the following protocol should be initiated immediately to ensure the safety of all laboratory personnel.

1.0 Objective: To safely manage and dispose of an unknown chemical substance in a laboratory setting in accordance with institutional and regulatory standards.

2.0 Materials:

  • Appropriate Personal Protective Equipment (PPE) as determined by a risk assessment (e.g., safety goggles, face shield, lab coat, chemical-resistant gloves).

  • Hazardous waste labels.

  • A designated and compatible waste container.

  • Laboratory notebook and pen for documentation.

3.0 Procedure:

  • Cease all use: Immediately stop any experiments or procedures involving the substance.

  • Isolate the area: Secure the area where the substance is located to prevent unauthorized access.

  • Attempt to identify:

    • Double-check the container label for the correct spelling and any other identifiers (e.g., CAS number, manufacturer lot number).

    • Review laboratory notebooks and inventory records to trace the origin and intended use of the substance.

    • If the manufacturer is known, contact them to request an SDS.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated laboratory safety officer. Provide them with all available information. The EHS department is the ultimate authority on hazardous waste disposal in your institution.

  • Treat as hazardous: In the absence of definitive identification, the substance must be treated as hazardous waste.

  • Label the waste container:

    • Affix a hazardous waste label to a designated, compatible waste container.

    • Write "Caution: Unidentified Substance" and list any known or suspected properties (e.g., "Appears to be a crystalline solid," "Was used in an acidic solution").

    • Include the date and the name of the person generating the waste.

  • Segregate the waste: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for disposal: Follow your institution's specific procedures for having hazardous waste removed by the EHS department or a licensed waste disposal contractor.

  • Document everything: Record all steps taken, from the attempt to identify the substance to the final disposal arrangement, in your laboratory notebook.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance in a research environment.

start Chemical for Disposal check_sds Is the SDS Available and Understood? start->check_sds follow_sds Follow Disposal Instructions in SDS Section 13 check_sds->follow_sds Yes identify Attempt to Identify Chemical and Locate SDS check_sds->identify No stop Disposal Complete follow_sds->stop identify->check_sds SDS Found consult_ehs Consult with Lab Manager and EHS Department identify->consult_ehs Cannot Identify treat_hazardous Treat as Unknown Hazardous Waste consult_ehs->treat_hazardous ehs_protocol Follow EHS Protocol for Unknown Waste Disposal treat_hazardous->ehs_protocol ehs_protocol->stop

Caption: Decision-making workflow for chemical disposal.

By adhering to these principles and procedures, researchers can ensure a safe and compliant laboratory environment, even when faced with the challenge of an unidentified substance. The immediate priority must always be the safety of personnel and the protection of the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triciferol
Reactant of Route 2
Triciferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.